Product packaging for ent-Tadalafil-d3(Cat. No.:)

ent-Tadalafil-d3

Cat. No.: B12418483
M. Wt: 392.4 g/mol
InChI Key: WOXKDUGGOYFFRN-DBSXGILSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ent-Tadalafil-d3 is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N3O4 B12418483 ent-Tadalafil-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N3O4

Molecular Weight

392.4 g/mol

IUPAC Name

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-DBSXGILSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Origin of Product

United States

Foundational & Exploratory

ent-Tadalafil-d3 CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ent-Tadalafil-d3 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated (6S,12aS) enantiomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). While Tadalafil, the (6R,12aR) enantiomer, is an active pharmaceutical ingredient used to treat erectile dysfunction and pulmonary arterial hypertension, its enantiomer, ent-Tadalafil, is considered inactive.[1] The "-d3" designation indicates that three hydrogen atoms on the N-methyl group of the piperazinedione ring have been replaced with deuterium atoms.[1] This stable isotope labeling makes this compound an ideal internal standard for pharmacokinetic and metabolic studies involving Tadalafil. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of the active drug in biological matrices.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in analytical method development.

PropertyValueReference
CAS Number 1329568-92-4[1]
Chemical Name (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1]
Synonyms L-Tadalafil-d3[1]
Molecular Formula C₂₂H₁₆D₃N₃O₄[1]
Molecular Weight 392.42 g/mol [1]
Appearance White Solid[1]
Melting Point 271-273°C[1]
Solubility Chloroform[1]
Stereochemistry (6S, 12aS) enantiomer[1]

Synthesis and Stereochemistry

The synthesis of this compound requires precise stereochemical control to yield the desired (6S,12aS) configuration.

The core tetracyclic structure is typically constructed via an enantioselective Pictet-Spengler reaction.[1] A key distinction in the synthesis of ent-Tadalafil versus Tadalafil is the choice of the chiral starting material. The synthesis of ent-Tadalafil begins with L-tryptophan methyl ester, whereas Tadalafil synthesis starts with D-tryptophan methyl ester.[1] This initial chirality dictates the final absolute configuration of the product. The Pictet-Spengler reaction involves the condensation of the L-tryptophan derivative with piperonal to form the critical tetrahydro-β-carboline skeleton.[1]

The introduction of the three deuterium atoms is achieved in the final stages of the synthesis. This involves using a deuterated alkylating agent, such as trideuteromethyl iodide (CD₃I), during the formation of the piperazinedione ring to install the trideuteromethyl group on the piperazine nitrogen.[1]

G Synthetic Pathway Overview for this compound A L-Tryptophan Methyl Ester C Pictet-Spengler Reaction A->C B Piperonal B->C D Tetrahydro-β-carboline intermediate (S-configuration) C->D E Cyclization with Chloroacetyl Chloride D->E F Piperazinedione Precursor E->F H Final Cyclization & Alkylation F->H G Deuterated Alkylating Agent (e.g., CD3I) G->H I This compound ((6S,12aS) enantiomer) H->I

Synthetic Overview for this compound

Biological Activity and Mechanism of Action of Tadalafil

While ent-Tadalafil is considered the inactive enantiomer, understanding the mechanism of the active (6R,12aR)-Tadalafil is crucial for contextualizing the research applications of its deuterated counterpart. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[2][3][4]

In physiological processes requiring smooth muscle relaxation, such as penile erection or vasodilation in the pulmonary arteries, nitric oxide (NO) is released.[4] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[3] Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation.[2] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby enhancing the NO-mediated signaling pathway, prolonging smooth muscle relaxation and increasing blood flow.[2][4]

G Tadalafil Mechanism of Action via PDE5 Inhibition cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO Nitric Oxide (NO) (from Nerve Terminals/ Endothelial Cells) GC Guanylate Cyclase (GC) NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP (inactive) PDE5->GMP breaks down Tadalafil Tadalafil Tadalafil->PDE5 inhibits Ca ↓ [Ca²⁺]ᵢ PKG->Ca Relax Smooth Muscle Relaxation Ca->Relax

Tadalafil/PDE5 Signaling Pathway

Research has also indicated that Tadalafil may offer cellular protection through other pathways, such as the STAT3/PKG-I signaling pathway, particularly in the context of hypoxia/reoxygenation injury.[5]

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods. Below are representative protocols for its use.

Quantification of Tadalafil in Plasma by LC-MS/MS

This protocol describes a method for the accurate quantification of Tadalafil in human plasma using this compound as an internal standard (IS).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of internal standard working solution (e.g., 100 ng/mL this compound in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.

    • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Tadalafil: Q1: 390.4 amu → Q3: 268.2 amu.[1]

      • This compound (IS): Q1: 393.4 amu → Q3: 271.2 amu.[1]

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Tadalafil/ent-Tadalafil-d3) against the concentration of the calibration standards.

  • Determine the concentration of Tadalafil in unknown samples by interpolation from the calibration curve using a weighted (1/x²) linear regression.

G LC-MS/MS Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (Calibrator, QC, or Unknown) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject onto HPLC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometry Detection (Positive ESI, MRM Mode) G->H I Peak Integration H->I J Calculate Peak Area Ratios (Analyte/IS) I->J K Generate Calibration Curve J->K L Quantify Unknown Samples K->L

Bioanalytical Workflow using this compound

Chiral Separation of Tadalafil Enantiomers by HPLC

This protocol outlines a method to separate Tadalafil from its enantiomer, ent-Tadalafil, to ensure enantiomeric purity.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase) to a concentration of approximately 1 mg/mL.

  • Chiral HPLC Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: Polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 285 nm.

    • Column Temperature: 25°C.

Data Analysis:

  • The two enantiomers, (6R,12aR)-Tadalafil and (6S,12aS)-ent-Tadalafil, will be resolved as two separate peaks.

  • Enantiomeric purity can be calculated based on the relative peak areas.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its synthesis from L-tryptophan ensures the correct stereochemistry, and the stable isotope label provides the necessary mass shift for use as an ideal internal standard. The protocols and data presented in this guide offer a robust framework for the utilization of this compound in the precise and accurate quantification of Tadalafil in various research and development settings.

References

Stereochemical Landscape of Tadalafil: A Technical Deep Dive into ent-Tadalafil-d3 and (6R,12aR)-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the stereochemistry of Tadalafil, focusing on the relationship between the active pharmaceutical ingredient, (6R,12aR)-Tadalafil, and its enantiomer, ent-Tadalafil, presented here as its deuterated analog, ent-Tadalafil-d3. This document outlines the critical impact of stereoisomerism on biological activity, details relevant experimental protocols for chiral separation and synthesis, and visualizes key molecular and systemic interactions.

Introduction to Tadalafil Stereochemistry

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), possesses two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The clinically approved and biologically active form is the (6R,12aR)-diastereomer.[1] Its enantiomer, (6S,12aS)-Tadalafil, is referred to as ent-Tadalafil. The deuterated version, this compound, is a stable, isotopically labeled compound valuable as an internal standard for the precise quantification of ent-Tadalafil in analytical studies. The other two stereoisomers, (6R,12aS) and (6S,12aR), are diastereomers of Tadalafil. The precise spatial arrangement of substituents at the chiral centers is paramount for the molecule's interaction with the PDE5 active site and, consequently, its therapeutic efficacy.

Comparative Analysis of Stereoisomers

The stereochemical configuration of Tadalafil isomers has a profound impact on their biological activity, primarily their ability to inhibit PDE5. While (6R,12aR)-Tadalafil is a potent inhibitor, its stereoisomers exhibit significantly reduced activity.

Table 1: Quantitative Comparison of Tadalafil Stereoisomer Activity

CompoundStereochemistryPDE5 Inhibition (IC50)Notes
Tadalafil(6R,12aR)1.8 nM[2], 5.77 nM[3]Active Pharmaceutical Ingredient
ent-Tadalafil(6S,12aS)Data not availableEnantiomer of Tadalafil
cis-TadalafilNot specified, likely a mixture or one of the cis isomers0.09 µM[2]Diastereomer of Tadalafil
epi-Tadalafil(6R,12aS)~100-fold lower binding potency than (6R,12aR)-Tadalafil[3]Diastereomer of Tadalafil

Experimental Protocols

Chiral Separation of Tadalafil Stereoisomers

A robust method for the separation and quantification of Tadalafil stereoisomers is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common approach.

Protocol: Chiral HPLC Separation

  • Column: Chiralpak AD[4]

  • Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v) is a commonly used mobile phase.[4]

  • Detection: UV detection at 220 nm.[4]

  • Procedure:

    • Prepare a standard solution containing all four stereoisomers of Tadalafil.

    • Inject the standard solution into the HPLC system.

    • Elute the isomers using the specified mobile phase. The different interactions of the stereoisomers with the chiral stationary phase will result in different retention times, allowing for their separation and quantification.

    • Baseline separation of all four isomers can be achieved within 30 minutes.[4]

Stereoselective Synthesis of (6R,12aR)-Tadalafil

The synthesis of the desired (6R,12aR) stereoisomer of Tadalafil in high purity is a key challenge. The Pictet-Spengler reaction is a cornerstone of this synthesis.[1]

Protocol: Pictet-Spengler Reaction for Tadalafil Synthesis

  • Reactants: D-tryptophan methyl ester and piperonal.[1]

  • Reaction Type: Condensation followed by ring closure.[5]

  • Procedure:

    • The reaction involves the condensation of D-tryptophan methyl ester with piperonal to form an iminium ion.[5]

    • This is followed by an intramolecular electrophilic substitution on the indole ring, leading to the formation of the tetrahydro-β-carboline core of Tadalafil.[5]

    • Subsequent steps involve chloroacetylation and cyclization with methylamine to complete the synthesis of the Tadalafil molecule.[1]

    • Careful control of reaction conditions is necessary to achieve high diastereoselectivity for the desired cis-(6R,12aR) isomer.

Visualizations of Key Concepts

Stereochemical Relationships

The following diagram illustrates the relationship between the four stereoisomers of Tadalafil.

G Stereochemical Relationships of Tadalafil Isomers Tadalafil (6R,12aR)-Tadalafil (Active Drug) ent_Tadalafil (6S,12aS)-Tadalafil (ent-Tadalafil) Tadalafil->ent_Tadalafil Enantiomers Diastereomer1 (6R,12aS)-Tadalafil Tadalafil->Diastereomer1 Diastereomers Diastereomer2 (6S,12aR)-Tadalafil Tadalafil->Diastereomer2 Diastereomers ent_Tadalafil->Diastereomer1 Diastereomers ent_Tadalafil->Diastereomer2 Diastereomers Diastereomer1->Diastereomer2 Enantiomers

Caption: Relationships between Tadalafil stereoisomers.

Experimental Workflow for Chiral Purity Analysis

This diagram outlines a typical workflow for determining the enantiomeric and diastereomeric purity of a Tadalafil sample.

G Workflow for Chiral Purity Analysis of Tadalafil cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Tadalafil Bulk Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation G Tadalafil's Inhibition of the PDE5 Signaling Pathway cluster_activation Activation Pathway cluster_effect Physiological Effect cluster_inhibition Inhibition by Tadalafil NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 is degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP Inactive GMP PDE5->GMP to Tadalafil (6R,12aR)-Tadalafil Tadalafil->PDE5 inhibits

References

An In-depth Technical Guide to L-Tadalafil-d3: Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Tadalafil-d3, a deuterated isotopologue of Tadalafil. L-Tadalafil-d3 serves as an essential internal standard for the precise quantification of Tadalafil in biological matrices during pharmacokinetic studies and bioequivalence trials.[1][][3] This document outlines its core characteristics, mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Core Physical and Chemical Properties

L-Tadalafil-d3, also known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a stable isotope-labeled version of Tadalafil.[1][4] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.[3][5]

Quantitative Data Summary

The key physical and chemical properties of L-Tadalafil-d3 are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 960226-55-5[1][][3][4][6]
Molecular Formula C₂₂H₁₆D₃N₃O₄[1][][3][4]
Molecular Weight 392.42 g/mol [][3][4][6]
Accurate Mass 392.1564 Da[6][7]
Appearance White to Off-white Solid[][]
Melting Point >275°C (with decomposition)[][]
Boiling Point 679.1 ± 55.0 °C at 760 mmHg (Predicted)[]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform.[1][][]
Purity ≥95% (HPLC); ≥95% atom D[][6][]
Storage Temperature -20°C[][6][]

Mechanism of Action: PDE5 Inhibition

The mechanism of action for L-Tadalafil-d3 is identical to that of unlabeled Tadalafil. Tadalafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[9][10][11] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[9][10]

During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase.[10] This activation leads to an increased synthesis of cGMP from guanosine triphosphate (GTP).[10] The accumulation of cGMP results in the relaxation of smooth muscle and increased blood flow, facilitating penile erection.[9][10] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[10][12][13]

Tadalafil_Mechanism cluster_0 Physiological Cascade cluster_1 Enzymatic Degradation & Inhibition Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Activated) NO_Release->Guanylate_Cyclase Activates cGMP cGMP (Increased Levels) Guanylate_Cyclase->cGMP Converts GTP to cGMP GTP GTP Relaxation Smooth Muscle Relaxation & Increased Blood Flow cGMP->Relaxation PDE5 PDE5 Enzyme GMP Inactive GMP PDE5->GMP Tadalafil L-Tadalafil-d3 Tadalafil->PDE5 Inhibits cGMP_ref->PDE5 Degrades

References

Technical Guide on the Solubility of ent-Tadalafil-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Solubility in Drug Research

The solubility of an active pharmaceutical ingredient (API) and its analogues is a critical physicochemical property that influences its behavior in both in vitro and in vivo systems. For researchers and drug development professionals, understanding the solubility of a compound like ent-Tadalafil-d3, a deuterated enantiomer of Tadalafil, is essential for a variety of applications, including:

  • Analytical Method Development: Ensuring the compound is fully dissolved in the chosen solvent is crucial for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • In Vitro Assay Design: The concentration of a compound in a biological assay medium is limited by its solubility, which can impact the interpretation of experimental results.

  • Formulation Studies: For preclinical studies, understanding solubility helps in the selection of appropriate vehicles for administration.

This guide provides a summary of the solubility of Tadalafil in common organic solvents and details a standard protocol for its experimental determination.

Quantitative Solubility Data

The following table summarizes the available solubility data for Tadalafil in various organic solvents. This data serves as a strong proxy for the expected solubility of this compound.

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~20Not Specified
Dimethylformamide (DMF)~25Not Specified
ChloroformSolubleNot Specified
EthanolSlightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
AcetoneSlightly SolubleNot Specified
Water~0.00225

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptors from various sources. The quantitative data for DMSO and DMF is from Cayman Chemical product information.[1][2] The water solubility is reported in a US Patent.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

  • This compound (or Tadalafil) solid

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[5]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The time required may be longer for poorly soluble compounds.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Visualizing the Workflow and Molecular Relationships

To further clarify the experimental process and the relationship of this compound to its parent compound, the following diagrams are provided.

G Experimental Workflow for Shake-Flask Solubility Determination A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium B->C D Centrifuge to separate solid from supernatant C->D E Filter the supernatant (e.g., 0.22 µm filter) D->E F Dilute the saturated solution E->F G Analyze concentration by HPLC F->G H Calculate solubility G->H

Shake-Flask Method Workflow

Molecular Relationships

References

ent-Tadalafil-d3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical applications of ent-Tadalafil-d3, the deuterated enantiomer of Tadalafil. This document is intended to serve as a core resource for researchers and professionals engaged in drug development, pharmacokinetic studies, and bioanalytical method development.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is critical for accurate quantification and characterization in experimental settings.

PropertyValue
Molecular Formula C₂₂H₁₆D₃N₃O₄
Molecular Weight 392.42 g/mol
Synonyms (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, L-Tadalafil-d3
CAS Number 1329568-92-4

Analytical Application: Pharmacokinetic Studies

This compound is primarily utilized as an internal standard in the quantification of Tadalafil and its enantiomers in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures that it co-elutes with the analyte of interest and experiences similar ionization and fragmentation patterns, thereby correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Tadalafil in Human Plasma via LC-MS/MS

The following protocol outlines a typical method for the determination of Tadalafil in human plasma, employing its deuterated analogue as an internal standard.

1. Sample Preparation:

  • To 200 µL of human plasma, add 25 µL of a working solution of this compound (internal standard).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with an additive such as 0.1% formic acid or 10 mM ammonium acetate. A typical isocratic condition is 10 mM ammonium acetate in water and acetonitrile (10:90, v/v).[1]
Flow Rate 0.7 mL/min
Column Temp. 30°C[1]
Injection Vol. 5 µL

3. Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions * Tadalafil: Precursor ion (m/z) → Product ion (m/z). A common transition is 390.4 → 268.3.[2] * This compound (Internal Standard): Precursor ion (m/z) → Product ion (m/z). A corresponding transition would be approximately 393.4 → 271.2, accounting for the three deuterium atoms.
Collision Energy Optimized for the specific instrument and analyte.
Source Temperature Typically between 400-500°C.

Mechanism of Action: Tadalafil Signaling Pathway

Tadalafil, the non-deuterated parent compound of this compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, Tadalafil leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[3] This mechanism is central to its therapeutic effects in conditions such as erectile dysfunction and pulmonary arterial hypertension.

Tadalafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Tadalafil's inhibition of PDE5, leading to increased cGMP and smooth muscle relaxation.

Logical Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using this compound as an internal standard follows a structured, multi-step process. This workflow ensures the final method is accurate, precise, and reliable for its intended application.

Bioanalytical_Method_Development cluster_0 Method Design & Optimization cluster_1 Method Validation cluster_2 Application A Selection of Internal Standard (this compound) B Optimization of Sample Preparation (e.g., SPE, LLE, PPT) A->B C LC Method Development (Column, Mobile Phase, Gradient) B->C D MS/MS Parameter Optimization (Ionization, MRM Transitions) C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Matrix Effect G->H I Stability H->I J Sample Analysis (Pharmacokinetic Studies) I->J K Data Processing & Reporting J->K

A typical workflow for developing a bioanalytical method using a deuterated internal standard.

References

An In-Depth Technical Guide to Tadalafil and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, and its stereoisomers. Tadalafil is the active pharmaceutical ingredient in Cialis®, used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The pharmacological activity of Tadalafil is primarily attributed to its (6R,12aR)-enantiomer. This document delves into the chemical synthesis, mechanism of action, signaling pathways, and the differential pharmacological activities of its enantiomers and diastereomers. Detailed experimental protocols for synthesis, chiral separation, and activity assessment are provided, supplemented with structured data tables and diagrams to facilitate understanding and further research.

Introduction to Tadalafil

Tadalafil is a pyrazinopyridoindole derivative with the chemical name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. It possesses two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The therapeutic efficacy of Tadalafil is almost exclusively due to the (6R,12aR) enantiomer, which exhibits high potency and selectivity for PDE5.

Mechanism of Action and Signaling Pathway

Tadalafil's primary mechanism of action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[3] The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium levels and cause smooth muscle relaxation, leading to increased blood flow and penile erection.[4] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby potentiating its vasodilatory effects.[2]

G Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP cGMP->GMP Hydrolysis PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation PDE5 PDE5 Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Ca2_Decrease Decrease in intracellular Ca2+ PKG_Activation->Ca2_Decrease Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca2_Decrease->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection G D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydrocarboline cis-(1R,3R)-Tetrahydro- β-carboline Intermediate Pictet_Spengler->Tetrahydrocarboline Acylation Acylation with Chloroacetyl Chloride Tetrahydrocarboline->Acylation Acylated_Intermediate Acylated Intermediate Acylation->Acylated_Intermediate Cyclization Cyclization with Methylamine Acylated_Intermediate->Cyclization Tadalafil (6R,12aR)-Tadalafil Cyclization->Tadalafil

References

A Technical Guide to the Biological Inactivity of the (6S,12aS)-Tadalafil Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is clinically used for the treatment of erectile dysfunction and pulmonary arterial hypertension. As a molecule with two chiral centers, tadalafil exists as four stereoisomers. The therapeutic efficacy of tadalafil is solely attributed to the (6R,12aR)-isomer. This technical guide provides an in-depth analysis of the biological inactivity of its enantiomer, the (6S,12aS)-isomer, also known as ent-Tadalafil. This document will detail the stereochemistry of tadalafil, present comparative quantitative data on the PDE5 inhibitory activity of the isomers, and provide comprehensive experimental protocols for their separation and biological evaluation.

Introduction: The Stereochemical Landscape of Tadalafil

Tadalafil possesses two stereogenic centers at the 6 and 12a positions of its hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core. This results in the existence of four distinct stereoisomers:

  • (6R,12aR)-Tadalafil: The active pharmaceutical ingredient.

  • (6S,12aS)-Tadalafil: The enantiomer of the active ingredient, also referred to as ent-Tadalafil.

  • (6R,12aS)-Tadalafil: A diastereomer.

  • (6S,12aR)-Tadalafil: A diastereomer.

The specific three-dimensional arrangement of the atoms in these isomers is critical for their interaction with the active site of the PDE5 enzyme. The (6R,12aR) configuration allows for optimal binding and inhibition, while deviations from this specific stereochemistry, as seen in the (6S,12aS)-isomer, lead to a dramatic loss of biological activity.

Quantitative Analysis of PDE5 Inhibition

The biological activity of tadalafil and its isomers is primarily determined by their ability to inhibit the PDE5 enzyme, which is responsible for the degradation of cyclic guanosome monophosphate (cGMP). A higher inhibitory activity is indicated by a lower IC50 value.

IsomerStereochemistryPDE5 Inhibitory Activity (IC50)Biological Activity
Tadalafil(6R,12aR)~1.8 - 5 nMActive
ent-Tadalafil(6S,12aS)Inactive up to 10 µMInactive

Table 1: Comparative PDE5 Inhibitory Activity of Tadalafil and its (6S,12aS) Isomer.

As evidenced by the data, the (6S,12aS)-isomer is essentially inactive as a PDE5 inhibitor, with no significant activity observed at concentrations up to 10,000 nM (10 µM). In stark contrast, the (6R,12aR)-isomer is a potent inhibitor with an IC50 value in the low nanomolar range. This vast difference in potency underscores the critical importance of stereochemistry in the pharmacological action of tadalafil.

Experimental Protocols

Chiral Separation of Tadalafil Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analytical separation of the four stereoisomers of tadalafil.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralpak AD column (or equivalent amylose-based chiral stationary phase).

  • Mobile Phase: Hexane and Isopropyl Alcohol (IPA) in a 1:1 (v/v) ratio.

  • Tadalafil isomer standards.

  • Sample solvent: Mobile phase or a suitable solvent in which all isomers are soluble.

Procedure:

  • System Preparation: Equilibrate the Chiralpak AD column with the mobile phase at a flow rate of 0.75 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the tadalafil isomer mixture in the sample solvent.

    • Further dilute the stock solution to a suitable concentration for UV detection.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD

    • Mobile Phase: Hexane:Isopropanol (1:1, v/v)

    • Flow Rate: 0.75 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times, as determined by injecting individual standards. Quantify the isomers by integrating the peak areas.

Determination of PDE5 Inhibitory Activity using the Transcreener® AMP²/GMP² FP Assay

This protocol describes a fluorescence polarization (FP)-based immunoassay to quantify the inhibitory effect of tadalafil isomers on PDE5 activity. The assay measures the amount of GMP produced by the hydrolysis of cGMP by PDE5.

Materials:

  • Transcreener® AMP²/GMP² FP Assay Kit (containing AMP/GMP Antibody, AMP/GMP Red Tracer, and Stop & Detect Buffer).

  • Recombinant human PDE5 enzyme.

  • cGMP (substrate).

  • Tadalafil isomers (test compounds).

  • Assay plates (e.g., 384-well, black, low-volume).

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Prepare the PDE5 enzyme solution in an appropriate assay buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).

    • Prepare serial dilutions of the tadalafil isomers in the assay buffer.

    • Prepare the cGMP substrate solution in the assay buffer.

    • Prepare the Transcreener® detection mix according to the kit manual.

  • Assay Protocol:

    • Add the tadalafil isomer dilutions to the assay plate wells.

    • Add the PDE5 enzyme to all wells except the "no enzyme" control.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the Transcreener® Stop & Detect Buffer containing the AMP/GMP antibody and tracer.

    • Incubate the plate for 60-90 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the percent inhibition for each concentration of the tadalafil isomers relative to the "no inhibitor" control.

    • Determine the IC50 value for each isomer by fitting the dose-response data to a suitable model.

Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Tadalafil (6R,12aR)-Tadalafil Tadalafil->PDE5 inhibits ent_Tadalafil (6S,12aS)-Tadalafil ent_Tadalafil->PDE5 no significant inhibition

Caption: cGMP signaling pathway and the inhibitory action of Tadalafil isomers on PDE5.

Experimental Workflow for Chiral Separation of Tadalafil Isomers

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter Tadalafil Isomer Mixture) start->sample_prep hplc_injection Inject Sample into HPLC System sample_prep->hplc_injection separation Chiral Separation (Chiralpak AD Column, Hexane:IPA Mobile Phase) hplc_injection->separation detection UV Detection at 220 nm separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: Workflow for the chiral separation of Tadalafil isomers using HPLC.

Experimental Workflow for PDE5 Inhibition Assay

PDE5_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Isomers, Detection Mix) start->reagent_prep plate_setup Plate Setup (Add Isomers & PDE5 Enzyme) reagent_prep->plate_setup reaction_init Initiate Reaction (Add cGMP Substrate) plate_setup->reaction_init incubation Incubate at Room Temperature reaction_init->incubation reaction_stop Stop Reaction & Add Detection Reagents incubation->reaction_stop fp_measurement Measure Fluorescence Polarization reaction_stop->fp_measurement data_analysis Data Analysis (Calculate % Inhibition & IC50) fp_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the Transcreener® PDE5 inhibition assay.

Conclusion

The biological activity of tadalafil is exquisitely dependent on its stereochemistry. The (6R,12aR)-isomer is a highly potent inhibitor of PDE5, while its enantiomer, the (6S,12aS)-isomer, is devoid of any significant inhibitory activity at physiologically relevant concentrations. This stark difference highlights the importance of stereoselective synthesis and chiral purity in the development and manufacturing of tadalafil as a therapeutic agent. The experimental protocols provided in this guide offer robust methods for the separation and biological evaluation of tadalafil stereoisomers, which are essential for quality control and further research in the field of PDE5 inhibitors.

The Pictet-Spengler Reaction: A Cornerstone in the Asymmetric Synthesis of ent-Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction, a classic acid-catalyzed cyclization, plays a pivotal role in the stereoselective synthesis of the tetracyclic core of numerous biologically active compounds, including the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This guide delves into the critical application of this reaction in the synthesis of ent-Tadalafil, the enantiomer of the commercial drug, highlighting the mechanistic nuances, experimental considerations, and the path to achieving high diastereoselectivity. The synthesis of ent-Tadalafil necessitates the use of L-tryptophan as the chiral starting material, in contrast to the D-tryptophan used for Tadalafil.

The Pictet-Spengler Reaction in the Synthesis of the Tetrahydro-β-carboline Core

The key strategic bond formation in the synthesis of ent-Tadalafil is the construction of the 1,2,3,4-tetrahydro-β-carboline ring system. This is efficiently achieved through a Pictet-Spengler reaction between L-tryptophan methyl ester and piperonal (3,4-methylenedioxybenzaldehyde). This acid-catalyzed condensation and subsequent intramolecular electrophilic substitution on the indole ring establishes the crucial C1 and C3 stereocenters of the β-carboline core.

The reaction proceeds through the initial formation of a Schiff base between the amino group of L-tryptophan methyl ester and the aldehyde group of piperonal. Under acidic conditions, this imine is protonated to form an electrophilic iminium ion. The electron-rich indole nucleus then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and close the six-membered ring, yielding the tetrahydro-β-carboline skeleton.

Diastereoselectivity: The Critical Challenge

A significant challenge in the Pictet-Spengler reaction for Tadalafil and ent-Tadalafil synthesis is controlling the stereochemistry at the newly formed C1 and C3 centers. The reaction can lead to both cis and trans diastereomers. For the synthesis of ent-Tadalafil, the desired intermediate is the (1S, 3S)-cis diastereomer.

The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, including the choice of acid catalyst, solvent, and temperature. Generally, kinetically controlled conditions (lower temperatures and specific acid catalysts) favor the formation of the cis product.[1] Conversely, thermodynamically controlled conditions (higher temperatures, prolonged reaction times) can lead to epimerization at the C1 position, resulting in the more stable trans diastereomer.[2]

Quantitative Data on Diastereoselectivity

The following table summarizes the reported diastereoselectivity for the Pictet-Spengler reaction between tryptophan methyl esters and piperonal under various conditions.

Starting MaterialAcid CatalystSolventTemperature (°C)cis:trans RatioYield (%)Reference
D-Tryptophan Methyl Ester HCl-NitromethaneReflux99:194[3]
D-Tryptophan Methyl Ester HCl-AcetonitrileReflux99:191[3]
D-Tryptophan Methyl EsterTrifluoroacetic AcidDichloromethane0 to 253:2-[4]
L-Tryptophan Methyl EsterTrifluoroacetic Acid-"Kinetic Control"Predominantly cis52-73[2]
L-Tryptophan Propargyl EsterTrifluoroacetic Acid-"Kinetic Control"Pure cis52-73[2]
L-Tryptophan HydrazideTrifluoroacetic Acid-"Kinetic Control"2:165-85[2]

Experimental Protocols

Synthesis of (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester

This protocol describes a general procedure for the Pictet-Spengler reaction to obtain the key cis-tetrahydro-β-carboline intermediate for ent-Tadalafil synthesis.

Materials:

  • L-Tryptophan methyl ester hydrochloride

  • Piperonal

  • Isopropanol or Nitromethane

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1.0 to 1.2 equivalents) in isopropanol or nitromethane.

  • Heat the reaction mixture to reflux and maintain stirring for 9-10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the filter cake with the solvent used for the reaction and dry to obtain the desired pale yellow cis-tetrahydro-β-carboline intermediate.

Note: The use of isopropanol or nitromethane as the solvent has been shown to favor the formation of the cis-isomer.

Visualizations

Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L_Tryptophan L-Tryptophan Methyl Ester Schiff_Base Schiff Base L_Tryptophan->Schiff_Base + Piperonal - H₂O Piperonal Piperonal Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Spiroindolenine Spiroindolenine Intermediate Iminium_Ion->Spiroindolenine Intramolecular Electrophilic Attack Tetrahydro_beta_carboline (1S,3S)-cis-Tetrahydro- β-carboline Spiroindolenine->Tetrahydro_beta_carboline Rearrangement & - H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

Synthetic Workflow for ent-Tadalafil

ent_Tadalafil_Synthesis Start L-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediate_1 (1S,3S)-cis-Tetrahydro- β-carboline Pictet_Spengler->Intermediate_1 Acylation Acylation with Chloroacetyl Chloride Intermediate_1->Acylation Intermediate_2 N-Chloroacetyl Intermediate Acylation->Intermediate_2 Cyclization Cyclization with Methylamine Intermediate_2->Cyclization ent_Tadalafil ent-Tadalafil Cyclization->ent_Tadalafil

Caption: Synthetic Workflow for ent-Tadalafil.

Conclusion

The Pictet-Spengler reaction is an indispensable tool in the asymmetric synthesis of ent-Tadalafil. Through careful control of reaction conditions, particularly the choice of solvent and acid catalyst, high diastereoselectivity for the desired (1S, 3S)-cis intermediate can be achieved. This foundational reaction enables the efficient construction of the complex tetracyclic core, paving the way for the subsequent elaboration to the final active pharmaceutical ingredient. Further research into novel catalytic systems and reaction conditions continues to refine this powerful transformation for the synthesis of Tadalafil analogues and other complex alkaloids.

References

Methodological & Application

Application Notes: High-Throughput Quantification of Tadalafil in Human Plasma using ent-Tadalafil-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, tadalafil enhances the nitric oxide (NO)-cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][4] This mechanism of action makes it an effective treatment for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][3][4]

Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry to correct for matrix effects and variations in sample processing and instrument response.[5] ent-Tadalafil-d3, a deuterated enantiomer of tadalafil, is an ideal internal standard for the quantification of tadalafil due to its similar chemical and physical properties, ensuring comparable extraction recovery and ionization efficiency.[5][6]

This application note provides a detailed protocol for the sensitive and high-throughput quantification of tadalafil in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Principle

The analytical method involves the extraction of tadalafil and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of tadalafil to that of the internal standard.

Signaling Pathway of Tadalafil

Tadalafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Figure 1: Mechanism of action of Tadalafil.

Experimental Protocols

Materials and Reagents
  • Tadalafil reference standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (K2 EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)[6][7][8]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve tadalafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions:

    • Prepare working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to desired concentrations for calibration standards and quality control samples.

  • Internal Standard Spiking Solution:

    • Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank human plasma with the appropriate working solutions of tadalafil to prepare calibration standards at concentrations ranging from 0.50 to 500 ng/mL.[6][7]

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.50, 200, and 400 ng/mL).[6]

Sample Preparation (Solid-Phase Extraction)
  • To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).[9]

  • Vortex the samples for 10 seconds.

  • Condition the SPE cartridges (e.g., Strata-X-C, 30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of ultrapure water.[9]

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1.0 mL of ultrapure water followed by 1.0 mL of methanol.

  • Elute the analytes with 500 µL of the mobile phase.[9]

  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System Shimadzu Nexera X2 UHPLC or equivalent[6]
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent[6][7][8]
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[6][7][8]
Flow Rate 0.9 mL/min[6][7][8]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 2.5 minutes[6]
Mass Spectrometer Shimadzu LCMS-8040 triple quadrupole or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tadalafil: m/z 390.3 → 268.2 This compound: m/z 393.1 → 271.2[6][7][8]

Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (200 µL) B Add Internal Standard (this compound) A->B C Vortex B->C D Solid-Phase Extraction (SPE) C->D E Elute Analytes D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Peak Area Ratios (Analyte/IS) I->J K Quantification using Calibration Curve J->K

Figure 2: LC-MS/MS analytical workflow.

Data Presentation

The performance of the method described was validated according to regulatory guidelines. A summary of the validation results is presented below.

Validation Parameter Result
Linearity Range 0.50–500 ng/mL (r² ≥ 0.9994)[6][7]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[6]
Intra-batch Precision (% CV) ≤ 3.7%[6][7]
Inter-batch Precision (% CV) ≤ 3.2%[6]
Intra-batch Accuracy (%) 97.9% to 102.0%[6]
Inter-batch Accuracy (%) 97.8% to 104.1%[6][7]
Mean Extraction Recovery (Tadalafil) 98.95% to 100.61%[6][7]
Mean Extraction Recovery (this compound) 100.12%[6]
Matrix Effect Minimal effect observed[6][7]

Conclusion

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of tadalafil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential matrix effects and variability in sample preparation. The short run time and simple solid-phase extraction procedure make this method highly suitable for the analysis of a large number of samples in clinical and research settings, such as pharmacokinetic and bioequivalence studies.

References

Application Note: High-Throughput Quantification of Tadalafil in Human Plasma using LC-MS/MS with ent-Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tadalafil in human plasma. The assay utilizes ent-Tadalafil-d3, a stable isotope-labeled enantiomer, as the internal standard (IS) to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and drug development applications.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1] By inhibiting PDE5, tadalafil increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[1] Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[2] This application note provides a detailed protocol for the determination of tadalafil in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Tadalafil reference standard (purity >99%)

  • This compound (purity >99%)[2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (analytical grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2 EDTA)

Instrumentation
  • Shimadzu Nexera X2 UHPLC system[3]

  • Shimadzu LCMS-8040 triple quadrupole mass spectrometer[3]

  • Synergi™ Hydro-RP C18 column (100 mm × 4.6 mm, 4 µm)[3][4]

Preparation of Solutions
  • Tadalafil Stock Solution (100 µg/mL): Accurately weigh and dissolve 1.0 mg of tadalafil in 10.0 mL of methanol.[3]

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 1.0 mg of this compound in 10.0 mL of methanol.[3]

  • Working Solutions: Prepare working solutions of tadalafil and a working solution of this compound (1000 ng/mL) by appropriate dilutions of the stock solutions with methanol.[3]

  • Calibration Standards and Quality Control Samples: Prepare calibration standards (CSs) and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions of tadalafil.[3] Store all solutions at 2–8 °C and plasma samples at -70 °C until use.[3]

Sample Preparation Protocol
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound working solution (1000 ng/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 × g for 5 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[3][4]
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[3][4]
Flow Rate 0.9 mL/min[3][4]
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 2.5 minutes[3]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
MRM Transitions Tadalafil: m/z 390.3 → 268.2; this compound: m/z 393.1 → 271.2[3][4]
Dwell Time 300 ms
Curtain Gas 25 L/min
Collision Gas 5 psi

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of tadalafil in human plasma. The use of the deuterated internal standard, this compound, ensured the accuracy and precision of the results by compensating for any variability during sample preparation and analysis.

Method Validation

The method was validated according to the USFDA guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.50–500 ng/mL with a correlation coefficient (r²) of ≥ 0.9994.[3][4] The lower limit of quantification (LLOQ) was established at 0.50 ng/mL.[3][4]

Accuracy and Precision

The intra- and inter-batch precision and accuracy were evaluated at five concentration levels. The precision was found to be ≤ 3.7% and the accuracy ranged from 97.8% to 104.1%.[3][4]

QC LevelConcentration (ng/mL)Intra-batch Precision (%RSD)Inter-batch Precision (%RSD)Accuracy (%)
LLOQ0.502.255.3199.97
Low QC1.501.372.2397.56
Medium QC30.0≤ 3.7[3]≤ 3.7[3]97.8 to 104.1[3]
High QC200≤ 3.7[3]≤ 3.7[3]97.8 to 104.1[3]
ULOQ400≤ 3.7[3]≤ 3.7[3]97.8 to 104.1[3]

Recovery

The extraction recovery of tadalafil from human plasma was consistent and high, ranging from 98.95% to 100.61%.[3][4] The recovery of the internal standard, this compound, was also consistent.

AnalyteConcentration (ng/mL)Mean Recovery (%)
TadalafilLow QC98.95[3]
Medium QC100.61[3]
High QC99.87[3]
This compound-86.66

Matrix Effect

The effect of endogenous plasma components on the ionization of tadalafil and the internal standard was found to be minimal, indicating the high selectivity of the method.[3][4]

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection

Caption: Experimental workflow for the LC-MS/MS analysis of tadalafil.

tadalafil_pathway Tadalafil Tadalafil PDE5 PDE5 Tadalafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes

Caption: Simplified signaling pathway of tadalafil's mechanism of action.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of tadalafil in human plasma using this compound as an internal standard. The method offers high sensitivity, accuracy, and precision, making it well-suited for high-throughput analysis in clinical and research settings. The successful application of this method in pharmacokinetic studies will aid in the further development and understanding of tadalafil's therapeutic effects.

References

Application Notes & Protocols for the Analytical Method Development of Tadalafil Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, an active pharmaceutical ingredient (API), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, which gives rise to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6S, 12aR), and (6R, 12aS). The pharmacologically active isomer is (6R, 12aR)-Tadalafil.[1][2] Due to the potential for different pharmacological and toxicological profiles of each stereoisomer, it is imperative to develop robust analytical methods to separate and quantify them to ensure the quality, safety, and efficacy of the drug product.

This document provides detailed application notes and protocols for the analytical method development for the separation of Tadalafil stereoisomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Analytical Methodologies

A variety of analytical techniques can be employed for the chiral separation of Tadalafil stereoisomers. The most prominent and widely used method is HPLC with a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also present viable alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most established technique for the enantioselective separation of Tadalafil. The key to a successful separation lies in the selection of an appropriate chiral stationary phase.

Chromatographic Conditions:

ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)Method 3 (USP Monograph)
Column Chiralpak AD (amylose derivative)[1][3][4]Lux Cellulose-3 (cellulose derivative)[5][6][7]Lux 5 µm Amylose-1[8]
Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 3 µm[5][6][7]Not Specified
Mobile Phase n-Hexane: Isopropyl Alcohol (50:50, v/v)[1]Water: Acetonitrile: Acetic Acid (Gradient)[5][6][7]Hexanes: Isopropanol: Acetonitrile (40:40:20, v/v/v)[9]
Flow Rate 1.0 mL/min0.40 mL/min[5][6][7]Not Specified
Detection UV at 220 nm[1][3][10]UV at 285 nm[5][6][7]Not Specified
Column Temp. 30°C[11]30°C[5][6][7]Not Specified
Injection Vol. 10 µL10 µL[5][7]Not Specified

Method Validation Summary:

ParameterMethod 1Method 2
Linearity Range Not SpecifiedTadalafil: 0.10-400 µg/mL; Isomers: 0.10-4.0 µg/mL[5][7]
LOD Not Specified0.06 µg/mL[5][7]
LOQ (6R, 12aS): 0.60 ng, (6R, 12aR): 0.90 ng, (6S, 12aS): 1.20 ng, (6S, 12aR): 1.80 ng[1][3][10]0.10 µg/mL[5][7]
Resolution > 2.0 between all pairs[1][3][10]> 2.3 between any two isomers[5][6][7]
Capillary Electrophoresis (CE)

CE offers a high-efficiency alternative for the chiral separation of Tadalafil stereoisomers. Since Tadalafil is a neutral compound, a charged selector, such as a cyclodextrin, is added to the background electrolyte to facilitate separation.

Electrophoretic Conditions:

ParameterValue
Selector Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD)[1]
Background Electrolyte 75 mM Tris-acetic acid buffer (pH 4.75) containing 7 mM SBE-β-CD[1]
Capillary Fused silica
Voltage +25 kV[1]
Temperature 25°C[1]
Detection UV

Experimental Protocols

HPLC Method Protocol (Based on Normal Phase)

Objective: To separate the four stereoisomers of Tadalafil using a chiral HPLC method.

Materials:

  • Tadalafil Reference Standards (all four stereoisomers)

  • n-Hexane (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with UV detector

  • Chiralpak AD column (250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of n-Hexane and Isopropyl Alcohol. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of each Tadalafil stereoisomer and dissolve in the mobile phase in separate 100 mL volumetric flasks to prepare individual stock solutions.

    • Prepare a mixed standard solution by appropriately diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 10 µg/mL for each isomer.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 20 mg of Tadalafil into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the Tadalafil.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the Chiralpak AD column and the prepared mobile phase.

    • Equilibrate the column for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the standard and sample solutions.

    • Monitor the chromatogram at 220 nm.

Forced Degradation Study Protocol

Objective: To assess the stability of Tadalafil and the potential for interconversion between stereoisomers under stress conditions.

Procedure:

  • Acidic Condition: To a solution of (6R, 12aR)-Tadalafil, add a strong acid (e.g., 1N HCl) and heat. It has been observed that Tadalafil can convert to its diastereomer (6S, 12aR) under acidic conditions.[5][6][7]

  • Alkaline Condition: To a solution of (6R, 12aR)-Tadalafil, add a strong base (e.g., 0.1 M tetrabutylammonium hydroxide). Tadalafil is known to be unstable in basic conditions and can convert to the (6R, 12aS) diastereomer.[1]

  • Analyze the stressed samples using the developed HPLC method to observe the formation of degradation products and other stereoisomers.

Visualizations

G cluster_0 Method Development Workflow Define_ATP Define Analytical Target Profile (ATP) Select_Technique Select Analytical Technique (HPLC, SFC, CE) Define_ATP->Select_Technique Screen_Columns Screen Chiral Stationary Phases Select_Technique->Screen_Columns Optimize_MP Optimize Mobile Phase / Electrolyte Screen_Columns->Optimize_MP Optimize_Params Optimize Other Parameters (Flow, Temp, etc.) Optimize_MP->Optimize_Params Validate_Method Validate Method (ICH Guidelines) Optimize_Params->Validate_Method G cluster_1 Sample Preparation from Tablets Weigh_Powder Weigh Tablet Powder Dissolve Dissolve in Solvent Weigh_Powder->Dissolve Sonicate Sonicate to Aid Dissolution Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into Chromatograph Filter->Inject G cluster_2 Tadalafil Stereoisomer Interconversion Tadalafil (6R, 12aR)-Tadalafil (Active Isomer) Diastereomer1 (6R, 12aS)-Diastereomer Tadalafil->Diastereomer1 Alkaline Conditions Diastereomer2 (6S, 12aR)-Diastereomer Tadalafil->Diastereomer2 Acidic Conditions

References

Application Notes and Protocols: The Use of ent-Tadalafil-d3 in Pharmacokinetic Studies of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Accurate determination of Tadalafil concentrations in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for matrix effects and variations in sample processing.[4]

ent-Tadalafil-d3, a deuterated enantiomer of Tadalafil, serves as an excellent internal standard for the quantification of Tadalafil in various biological matrices.[4] Its chemical properties and ionization/fragmentation patterns are nearly identical to the analyte, ensuring reliable and accurate quantification.[4] These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of Tadalafil.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated LC-MS/MS method for the determination of Tadalafil in human plasma, utilizing this compound as an internal standard.

2.1.1. Materials and Reagents

  • Tadalafil reference standard

  • This compound (or Tadalafil-d3) internal standard (IS)[5][6]

  • HPLC grade methanol[5]

  • HPLC grade acetonitrile[1]

  • Ammonium formate[5]

  • Formic acid[1][5]

  • Milli-Q water or equivalent[5]

  • Human plasma (with K2EDTA as anticoagulant)[6]

2.1.2. Preparation of Solutions

  • Tadalafil Stock Solution (500 µg/mL): Accurately weigh and dissolve the Tadalafil reference standard in methanol.[5]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.[5]

  • Working Solutions: Prepare working solutions of Tadalafil and the internal standard by diluting the stock solutions with methanol to the desired concentrations.[5]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate Tadalafil working solutions.[5] A typical calibration curve range is 0.50–500 ng/mL.[5] QC samples are typically prepared at low, medium, and high concentrations.[1]

2.1.3. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

  • Protocol 1: Protein Precipitation [1][7]

    • To a 50 µL aliquot of plasma sample, add 50 µL of the internal standard solution (e.g., 100 µg/L Tadalafil-d3 in 50% acetonitrile).[7][8]

    • Add 400 µL of acetonitrile to precipitate the plasma proteins.[7][8]

    • Vortex the mixture for 5 seconds.[7][8]

    • Centrifuge at approximately 14,500 x g for 5 minutes at 4°C.[7][8]

    • Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[7][8]

  • Protocol 2: Solid-Phase Extraction (SPE) [5][6]

    • To a 200 µL aliquot of plasma sample, add 25 µL of the this compound working solution and vortex for 10 seconds.[6]

    • Add 500 µL of Milli-Q water and vortex to mix.[6]

    • Condition a Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[5][6]

    • Load the sample mixture onto the conditioned cartridge.[6]

    • Wash the cartridge with 2 x 1.0 mL of water.[6]

    • Dry the cartridge for 2.0 minutes using nitrogen gas.[6]

    • Elute Tadalafil and the internal standard with 500 µL of the mobile phase solution.[6]

    • Inject 10 µL of the eluate into the LC-MS/MS system.[6]

2.1.4. LC-MS/MS Conditions

The following are typical instrument conditions. Optimization may be required based on the specific instrumentation used.

ParameterCondition
Liquid Chromatography
ColumnSynergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[5][6] or similar
Mobile PhaseMethanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[5][6]
Flow Rate0.9 mL/min[5][6]
Column Temperature30°C[9]
Injection Volume5-10 µL[6][7][8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[6]
MS/MS Transition (MRM)Tadalafil: m/z 390.3 → 268.2[6]
This compound: m/z 393.1 → 268.2[6]
Dwell Time200 msec[10]
Collision EnergyOptimized for specific instrument[9]

Data Presentation

Pharmacokinetic Parameters of Tadalafil

The following table summarizes key pharmacokinetic parameters of Tadalafil from a study in healthy male subjects following a single 20 mg oral dose.

ParameterValueReference
Cmax (µg/L) 378[11][12]
Tmax (h) 2.0[11][12][13]
AUC (µg·h/L) Varies by study[8]
t1/2 (h) 17.5[1][11][12]
CL/F (L/h) 2.48[11][12]
Vz/F (L) 62.6[11][12]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vz/F: Apparent volume of distribution.

Method Validation Parameters

The following table presents typical validation results for the LC-MS/MS method.

ParameterResultReference
Linearity Range (ng/mL) 0.50 - 500[5]
Correlation Coefficient (r²) ≥ 0.9994[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50[5]
Intra-batch Precision (% CV) 1.0 - 3.7[5]
Inter-batch Precision (% CV) 0.9 - 3.2[5]
Intra-batch Accuracy (%) 97.9 - 102.0[5]
Inter-batch Accuracy (%) 97.8 - 104.1[5]
Extraction Recovery of Tadalafil (%) 98.95 - 100.61[5]
Extraction Recovery of Tadalafil-d3 (%) 100.12[5]

Visualizations

Tadalafil Signaling Pathway

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, tadalafil prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation and vasodilation.[13]

Tadalafil_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP PDE5->5'-GMP Degrades to Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Experimental Workflow for Tadalafil Pharmacokinetic Analysis

The following diagram illustrates the general workflow for analyzing Tadalafil in plasma samples for a pharmacokinetic study.

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis Blood_Sampling Blood Sampling (various time points) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Spiking Spike with This compound (IS) Plasma_Separation->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Data_Processing->PK_Modeling

Caption: Workflow for Tadalafil pharmacokinetic analysis.

References

Application Notes and Protocols for Chiral Separation of Tadalafil Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, the active pharmaceutical ingredient in Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). As stereoisomers can exhibit significant differences in pharmacological activity and toxicological profiles, the development of robust and reliable analytical methods for their chiral separation is of paramount importance for quality control in the pharmaceutical industry. This document provides detailed application notes and protocols for the chiral separation of Tadalafil enantiomers and diastereomers using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparative HPLC Methods

The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of Tadalafil stereoisomers, offering a clear comparison of their key chromatographic parameters.

Table 1: Methodologies for Chiral Separation of Tadalafil Stereoisomers

ParameterMethod 1[1][2][3]Method 2[4][5][6]Method 3[7]
Chiral Stationary Phase (CSP) Chiralpak ADLux Cellulose-3Chiralpak IC
Column Dimensions Not Specified150 mm x 4.6 mm, 3 µm250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropyl Alcohol (1:1, v/v)Gradient of Water, Acetonitrile, and Acetic Acidn-Hexane:Isopropanol:Diethylamine (60:40:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min0.40 mL/min0.9 mL/min
Detection Wavelength 220 nm285 nm279 nm
Column Temperature 20 - 45°C30.0°C40°C
Injection Volume Not Specified10.0 µL10 µL

Table 2: Performance Data for Chiral Separation of Tadalafil Stereoisomers

Performance MetricMethod 1[1][2][3]Method 2[4][5][6]Method 3[7]
Resolution (Rs) > 2.0 for each pair of enantiomers> 2.3 between any two isomersNot Specified
Run Time Within 30 minutesWithin 24 minutesNot Specified
Limit of Quantitation (LOQ) 0.60 ng (6R, 12aS), 0.90 ng (6R, 12aR), 1.20 ng (6S, 12aS), 1.80 ng (6S, 12aR)0.10 µg/mL0.15 µg/mL
Limit of Detection (LOD) Not Specified0.06 µg/mL0.05 µg/mL
Linearity Range Not SpecifiedTadalafil: 0.10-400 µg/mL; Isomers: 0.10-4.0 µg/mL0.15-5.00 µg/mL for enantiomeric impurities
Correlation Coefficient (r²) Not Specified0.999Not Specified
Relative Standard Deviation (RSD) < 2%Not Specified< 5% for precision and stability

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation tables.

Protocol 1: Chiral Separation using Chiralpak AD Column[1][2][3]

1. Objective: To achieve baseline chiral separation of the four stereoisomers of Tadalafil.

2. Materials and Reagents:

  • Tadalafil reference standards for all four isomers: (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR)

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • HPLC system with UV detector

  • Chiralpak AD column

3. Chromatographic Conditions:

  • Column: Chiralpak AD

  • Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v)

  • Flow Rate: A flow rate between 0.5 mL/min and 1.0 mL/min should be optimized. Higher flow rates might increase back pressure.

  • Column Temperature: Ambient (operable between 20-45°C, as temperature has a low effect on the separation)

  • Detection: UV at 220 nm

4. Sample Preparation:

  • Prepare a stock solution of each Tadalafil isomer at a concentration of 0.0125 mg/mL in the mobile phase.

  • For limit of quantitation determination, prepare solutions at concentrations around 0.25 µg/mL.

5. Procedure:

  • Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution into the HPLC system.

  • Run the analysis for approximately 30 minutes to ensure the elution of all four isomers.

  • Identify the peaks based on the retention times of the individual reference standards. The typical elution order is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).

  • Calculate the resolution between the enantiomeric pairs.

Protocol 2: Stereoselective RP-HPLC Method using Lux Cellulose-3 Column[4][5][6]

1. Objective: Simultaneous quantification of Tadalafil, its enantiomer, and two diastereomers in API and tablet form.

2. Materials and Reagents:

  • Tadalafil reference standards: (6R, 12aR), (6S, 12aS), (6S, 12aR), and (6R, 12aS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic Acid (HPLC grade)

  • HPLC system with a PDA detector

  • Lux Cellulose-3 column (150 mm x 4.6 mm, 3 µm)

3. Chromatographic Conditions:

  • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase: Gradient elution with varying compositions of water, acetonitrile, and acetic acid. The specific gradient program should be developed and optimized.

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 30.0°C

  • Detection: UV at 285 nm

  • Injection Volume: 10.0 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Tadalafil and its isomers in a suitable diluent to prepare stock solutions. Further dilute to achieve the desired concentrations for calibration curves (e.g., Tadalafil: 0.10-400 µg/mL; isomers: 0.10-4.0 µg/mL).

  • Sample Solution (API): Accurately weigh approximately 20.0 mg of the Tadalafil drug substance and prepare a solution of 0.20 mg/mL in the dilution solvent.

  • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Tadalafil and dissolve it in the diluent. Filter the solution before injection.

5. Procedure:

  • Equilibrate the Lux Cellulose-3 column with the initial mobile phase composition until a stable baseline is obtained.

  • Inject the standard and sample solutions.

  • Execute the gradient elution program for a total run time of approximately 24 minutes.

  • Quantify the amounts of Tadalafil and its stereoisomers using the calibration curves generated from the standard solutions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the chiral separation process.

G Experimental Workflow for Chiral Separation of Tadalafil cluster_prep Sample and System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Analysis reagent_prep Prepare Mobile Phase and Diluents system_prep Equilibrate HPLC System and Column reagent_prep->system_prep standard_prep Prepare Tadalafil Isomer Standard Solutions injection Inject Sample/Standard into HPLC standard_prep->injection sample_prep Prepare API or Tablet Sample Solutions sample_prep->injection system_prep->injection separation Chromatographic Separation on Chiral Column injection->separation detection UV/PDA Detection of Eluted Isomers separation->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration quantification Quantify Isomers using Calibration Curve peak_integration->quantification system_suitability Verify System Suitability (Resolution, Tailing) peak_integration->system_suitability reporting Generate Final Report quantification->reporting system_suitability->reporting

Caption: A flowchart illustrating the key stages of the HPLC method for chiral separation of Tadalafil.

G Logical Relationship of Method Development cluster_factors Key Separation Factors cluster_outcome Desired Outcomes CSP Chiral Stationary Phase Selection (e.g., Chiralpak AD, Lux Cellulose-3) Resolution High Resolution (Rs > 2.0) CSP->Resolution Selectivity Good Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase Composition (Solvents, Additives, Gradient/Isocratic) MobilePhase->Resolution MobilePhase->Selectivity Efficiency Optimal Run Time MobilePhase->Efficiency Temp Column Temperature Temp->Resolution Temp->Efficiency FlowRate Flow Rate FlowRate->Resolution FlowRate->Efficiency Sensitivity Low LOD/LOQ Resolution->Sensitivity Selectivity->Resolution

References

Application Notes and Protocols for Tadalafil Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of tadalafil in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Effective sample preparation is a critical step to remove interfering endogenous components, concentrate the analyte, and ensure the reliability and sensitivity of subsequent analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for the most common sample preparation techniques for tadalafil analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput analysis.[1] It involves adding an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is frequently the solvent of choice for tadalafil extraction due to its high recovery rates.[1]

Experimental Protocol

This protocol is adapted from a validated UPLC-MS/MS method for tadalafil in human plasma.[1][2]

  • Sample Aliquoting: Transfer a 20 µL aliquot of the plasma sample into a 1.5 mL polypropylene tube.

  • Internal Standard (IS) Addition: Add 10 µL of the internal standard solution (e.g., sildenafil, 500 ng/mL).

  • Precipitation: Add 200 µL of acetonitrile to the tube. In some protocols, acetonitrile containing 0.2% v/v formic acid is used.[3]

  • Vortexing: Vortex-mix the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[1] Some methods suggest a longer mixing time of 5 minutes.[3]

  • Centrifugation: Centrifuge the mixture at 13,000 × g for 5 minutes to pellet the precipitated proteins.[1] An alternative is centrifugation at 15,000 x g for 5 minutes.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[1]

G cluster_workflow Protein Precipitation Workflow plasma Plasma Sample (20 µL) is Add Internal Standard (10 µL) plasma->is solvent Add Acetonitrile (200 µL) is->solvent vortex Vortex Mix (10 sec - 5 min) solvent->vortex centrifuge Centrifuge (13,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for Tadalafil Extraction using Protein Precipitation.

Quantitative Data for Protein Precipitation
Biological MatrixExtraction SolventRecovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference
Human PlasmaAcetonitrile90.38 - 97.3298.5 - 103.25[2]
Rat PlasmaAcetonitrile96.17 - 98.5956.16 - 58.461
Human PlasmaAcetonitrile--22.2[4]

LLOQ: Lower Limit of Quantification

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. While it can be more time-consuming than protein precipitation, it often results in a cleaner extract.[1]

Experimental Protocol

This protocol is based on a validated HPLC-UV method for tadalafil in human plasma.[5]

  • Sample Aliquoting: Pipette 1.0 mL of plasma into a screw-capped glass tube.

  • Internal Standard (IS) Addition: Add the internal standard (e.g., loratadine).

  • Basification: Add 100 µL of 1 M sodium carbonate solution and vortex for 30 seconds.

  • Extraction: Add 5 mL of the extraction solvent, a mixture of diethyl ether and dichloromethane (7:3, v/v).

  • Mixing: Vortex the mixture for 1 minute, followed by shaking on a reciprocating shaker for 10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.

G cluster_workflow Liquid-Liquid Extraction Workflow plasma Plasma Sample (1 mL) is Add Internal Standard plasma->is base Add 1M Sodium Carbonate (100 µL) is->base solvent Add Diethyl Ether: DCM (7:3, 5 mL) base->solvent mix Vortex & Shake (1 min & 10 min) solvent->mix centrifuge Centrifuge (3000 rpm, 10 min) mix->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Tadalafil Extraction using Liquid-Liquid Extraction.

Quantitative Data for Liquid-Liquid Extraction
Biological MatrixExtraction SolventRecovery (%)LLOQ (ng/mL)Reference
Human PlasmaDiethyl ether:Dichloromethane (7:3, v/v)> 66.15[5]
Human UrineNot specified--[6]
Rat PlasmaEthyl acetate98.6 - 100.2400[7]

LLOQ: Lower Limit of Quantification

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation method that separates components of a mixture based on their physical and chemical properties. It involves passing the sample through a cartridge containing a solid adsorbent. Interfering substances can be washed away, and the analyte of interest can be selectively eluted.

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for tadalafil in human plasma using Strata-X-C cartridges.[8][9]

  • Sample Preparation: To a 200 µL aliquot of plasma, add 25 µL of the internal standard (tadalafil-d3, 100 ng/mL).

  • Dilution: Add 500 µL of Milli-Q water and vortex to mix.

  • Cartridge Conditioning: Condition a Strata-X-C (30 mg, 1 mL) extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1.0 mL of water to remove interferences.

  • Drying: Dry the cartridge for 2.0 minutes under a stream of nitrogen.

  • Elution: Elute tadalafil and the internal standard with 500 µL of the mobile phase solution.

  • Injection: Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.

G cluster_workflow Solid-Phase Extraction Workflow plasma Plasma Sample (200 µL) + Internal Standard dilute Dilute with Water (500 µL) plasma->dilute load Load Sample dilute->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (2 x 1.0 mL Water) load->wash dry Dry Cartridge (Nitrogen, 2 min) wash->dry elute Elute with Mobile Phase (500 µL) dry->elute analysis Inject into LC-MS/MS elute->analysis

Caption: Workflow for Tadalafil Extraction using Solid-Phase Extraction.

Quantitative Data for Solid-Phase Extraction
Biological MatrixSPE CartridgeRecovery (%)Matrix Effect (IS-normalized)LLOQ (ng/mL)Reference
Human PlasmaStrata-X-C98.95 - 100.610.986 - 1.0200.5[8][9][10]
Whole BloodNot Specified92.1 - 98.9-2[11]

LLOQ: Lower Limit of Quantification

Summary and Comparison of Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Protein Precipitation Fast, simple, inexpensive, easily automated.[1]Less clean extract, potential for significant matrix effects, lower recovery for some analytes.[12]High-throughput screening, routine analysis where high sensitivity is not paramount.
Liquid-Liquid Extraction Cleaner extracts than PPT, can handle larger sample volumes.[1]More time-consuming, requires larger volumes of organic solvents, can be difficult to automate.[1]Applications requiring cleaner samples and when throughput is not the primary concern.
Solid-Phase Extraction Highly selective, provides the cleanest extracts, high concentration factor, easily automated.More expensive, requires method development for specific analytes and matrices.Bioanalytical studies requiring high sensitivity and specificity, removal of complex matrix interferences.

Application to Other Biological Matrices

While plasma is the most common matrix for tadalafil analysis, the described methods can be adapted for other biological samples:

  • Urine: LLE and SPE are suitable for extracting tadalafil and its metabolites from urine.[6] Given the lower protein content, a simple dilute-and-shoot approach may also be feasible after optimization.

  • Tissue Homogenates: For tissue samples, an initial homogenization step is required.[13] Subsequently, protein precipitation is a common and effective method to extract tadalafil from the tissue homogenate.[13] A protocol for tissue involves homogenization in saline, followed by the addition of acetonitrile to precipitate proteins, and then centrifugation to collect the supernatant for analysis.[13]

References

Application Notes and Protocols: A Validated Bioanalytical Method for Tadalafil in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate quantification of Tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for a validated bioanalytical method for the determination of Tadalafil in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is designed to be rapid, sensitive, and reliable, adhering to the guidelines for bioanalytical method validation.[2][3]

Materials and Reagents

  • Analytes: Tadalafil reference standard, Sildenafil or Tadalafil-D3 as Internal Standard (IS).

  • Chemicals: HPLC grade acetonitrile and methanol, formic acid, ammonium acetate.

  • Biological Matrix: Drug-free human plasma with K2 EDTA as an anticoagulant.[2][3]

  • Equipment: UPLC system, triple quadrupole mass spectrometer, analytical balance, centrifuges, vortex mixer, micropipettes.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Tadalafil and the Internal Standard (IS) in a 50/50 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL.[2]

  • Working Solutions: Prepare serial dilutions of the Tadalafil stock solution with the same diluent to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike drug-free human plasma with the appropriate Tadalafil working solutions to obtain final concentrations ranging from 5 to 1000 ng/mL (e.g., 5, 10, 20, 50, 100, 500, and 1000 ng/mL).[2][4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (QCL, 15 ng/mL), Medium (QCM, 400 ng/mL), and High (QCH, 800 ng/mL).[2]

  • Storage: Store all stock solutions, calibration standards, and QC samples at -70°C until use.[2]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Tadalafil from plasma samples.[2]

  • Aliquot Plasma: Transfer a 20 µL aliquot of the plasma sample (calibration standard, QC, or unknown study sample) into a 1.5-mL polypropylene tube.[2]

  • Add Internal Standard: Add 10 µL of the IS working solution (e.g., Sildenafil at 500 ng/mL) to each tube, except for blank samples.[2]

  • Precipitate Proteins: Add 200 µL of acetonitrile to the tube. Acetonitrile is effective for achieving high recovery of Tadalafil.[2]

  • Vortex: Vortex-mix the mixture for approximately 10 seconds to ensure thorough mixing and protein denaturation.[2]

  • Centrifuge: Centrifuge the samples at 13,000 × g for 5 minutes to pellet the precipitated proteins.[2]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system for analysis.[2]

Instrumental Analysis: UPLC-MS/MS Conditions

The following tables summarize the optimized conditions for chromatographic separation and mass spectrometric detection.

Table 1: Chromatographic Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Shiseido C18 (100 × 2.1 mm, 2.7 µm) or equivalent C18 column[2][4]
Mobile Phase Isocratic elution with 2.0 mM Ammonium Acetate and Acetonitrile (55:45, v/v) containing 0.1% Formic Acid[2][5]
Flow Rate 0.7 mL/min[2][4]
Column Temperature Ambient or controlled at 30°C
Injection Volume 5 µL[2]

| Total Run Time | 1.0 - 3.0 minutes[2] |

Table 2: Mass Spectrometry Parameters | Parameter | Tadalafil | Internal Standard (Sildenafil) | | :--- | :--- | :--- | | Mass Spectrometer | API 4000 Triple Quadrupole or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Positive[3][6] | | Scan Type | Multiple Reaction Monitoring (MRM)[2][4] | | Precursor Ion (Q1) [M+H]⁺ | m/z 390.4[2][3] | m/z 475.3[2][3] | | Product Ion (Q3) | m/z 268.3[2][7] | m/z 283.3[2][7] | | Dwell Time | 50 ms[2][3] | 50 ms[2][3] | | Declustering Potential (DP) | 80 V[3] | 70 V[6] | | Collision Energy (CE) | 16 V[3] | 80 V[6] | | Ion Spray Voltage | 5300 V[2] | 5500 V[6] | | Source Temperature | 650°C[2] | 425°C[6] | | Curtain Gas (CUR) | 20 psi[2][6] | 20 psi[2][6] | | Collision Gas (CAD) | 4 psi[2] | 3 psi[6] |

Bioanalytical Method Validation

The developed method must be validated according to FDA guidelines to ensure its reliability for the intended application.[2][3] The validation process assesses specificity, linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data & Results P1 Blood Sample Collection (K2 EDTA tubes) P2 Plasma Separation (Centrifugation) P1->P2 P3 Sample Spiking (Standards, QC, IS) P2->P3 P4 Protein Precipitation (Acetonitrile) P3->P4 P5 Centrifugation P4->P5 P6 Supernatant Transfer P5->P6 A1 UPLC Separation (C18 Column) P6->A1 A2 MS/MS Detection (MRM Mode) A1->A2 D1 Peak Integration & Quantification A2->D1 D2 Method Validation Assessment D1->D2 D3 Pharmacokinetic (PK) Parameter Calculation D1->D3 For Study Samples

Caption: Overall workflow for the bioanalytical method of Tadalafil.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Specificity To ensure no interference from endogenous plasma components at the retention times of the analyte and IS.[2] No significant interfering peaks (>20% of LLOQ response) in blank plasma from at least six different sources.[2]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.[2][8] Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% for LLOQ).[2]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Analyte response should be at least 5 times the blank response. Precision (%RSD) ≤ 20% and Accuracy (%RE) within ±20%.[2]
Precision & Accuracy To assess the closeness of repeated measurements (precision) and the agreement with the true value (accuracy).[2] Intra- and inter-day precision (%RSD) should be ≤ 15%. Accuracy (%RE) should be within ±15% of the nominal values (±20% for LLOQ).[4]
Recovery To determine the efficiency of the extraction procedure.[2] Recovery should be consistent, precise, and reproducible across QC levels.[2]
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.[2] The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[2]

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).[2] | Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term, long-term).[3] |

Application to Pharmacokinetic Studies

This validated method can be successfully applied to determine the plasma concentration-time profile of Tadalafil in subjects following oral administration.[2][9] Blood samples are typically collected at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) after dosing.[2][3] The resulting concentration data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2]

G cluster_core Core Criteria cluster_range Quantitative Range cluster_sample Sample Integrity Method Reliable Bioanalytical Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Selectivity Selectivity Selectivity->Method Linearity Linearity Linearity->Method Sensitivity Sensitivity (LLOQ) Sensitivity->Method Recovery Recovery Recovery->Method MatrixEffect Matrix Effect MatrixEffect->Method Stability Stability Stability->Method

Caption: Key parameters contributing to a validated bioanalytical method.

References

Application Notes & Protocols: ent-Tadalafil-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ent-Tadalafil-d3 is a stable isotope-labeled enantiomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Due to its chemical and physical similarity to the unlabeled drug, this compound serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Tadalafil in biological matrices.[1][2] The incorporation of three deuterium atoms on the methyl group allows for mass differentiation from the analyte without significantly altering its physicochemical properties, making it the gold standard for achieving precision and accuracy in quantitative bioanalysis.[1]

These application notes provide a comprehensive overview of the use of this compound in drug metabolism studies, including detailed experimental protocols and data presentation.

Bioanalytical Method for Tadalafil Quantification in Human Plasma

The accurate determination of drug concentrations in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. A validated LC-MS/MS method using this compound as an internal standard is presented below for the quantification of Tadalafil in human plasma.[2][3][4]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Tadalafil and this compound.

a. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of human plasma in a polypropylene tube, add a specified amount of this compound solution (internal standard).

  • Vortex the mixture for 30 seconds.

  • Condition a Phenomenex Strata-X-C 33 µm solid-phase extraction cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.[2][3][4]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject an aliquot (typically 10 µL) into the LC-MS/MS system.

b. Liquid Chromatography Conditions:

ParameterValue
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[2][3]
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[2][3]
Flow Rate 0.9 mL/min[2][3]
Column Temperature Ambient
Injection Volume 10 µL
Run Time 2.5 min[3]

c. Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer[5]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Tadalafil) m/z 390.3 → 268.2[2][4]
MRM Transition (this compound) m/z 393.1 → 271.2[2][4]
Collision Gas Argon
Data Presentation: Method Validation Parameters

The following tables summarize the quantitative performance of the described LC-MS/MS method.

Table 1: Calibration Curve and Linearity

ParameterValue
Concentration Range 0.50 - 500 ng/mL[2][4]
Correlation Coefficient (r²) ≥ 0.9994[2][4]

Table 2: Precision and Accuracy

Quality Control SampleIntra-batch Precision (% CV)Inter-batch Precision (% CV)Accuracy (%)
Low QC ≤ 3.7%[2][3]≤ 3.2%[3]97.8% to 104.1%[2][3]
Medium QC ≤ 3.7%[2][3]≤ 3.2%[3]97.8% to 104.1%[2][3]
High QC ≤ 3.7%[2][3]≤ 3.2%[3]97.8% to 104.1%[2][3]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)IS-Normalized Matrix Factor
Tadalafil 98.95% - 100.61%[2][3]0.986 - 1.020[3]
This compound 100.12%[3]N/A

Application in Pharmacokinetic Studies

The validated bioanalytical method using this compound is crucial for determining the pharmacokinetic profile of Tadalafil in preclinical and clinical studies. Following oral administration, plasma concentrations of Tadalafil can be accurately measured over time to calculate key pharmacokinetic parameters.

Tadalafil Pharmacokinetic Parameters in Healthy Subjects

The following table summarizes the pharmacokinetic parameters of Tadalafil obtained from studies utilizing robust bioanalytical methods.

Table 4: Pharmacokinetic Parameters of Tadalafil

ParameterValueReference
Tmax (median) 2 hours[6][7]
t1/2 (mean) 17.5 hours[6][7]
Cmax (mean, 20 mg dose) 378 µg/L[6][7]
Oral Clearance (CL/F, mean) 2.48 L/h[6][7]
Apparent Volume of Distribution (Vz/F, mean) 62.6 L[6][7]
Plasma Protein Binding 94%[6]
Tadalafil Metabolism

Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9] The major metabolic pathway involves the formation of a catechol metabolite, which subsequently undergoes methylation and glucuronidation.[8][9] The resulting methylcatechol glucuronide is the major circulating metabolite.[6][9] These metabolites are not considered pharmacologically active.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the bioanalytical quantification of Tadalafil using this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting A Plasma Sample B Add this compound (IS) A->B C Solid-Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Quantification F->G H Pharmacokinetic Analysis G->H I Report Generation H->I

Caption: Bioanalytical workflow for Tadalafil quantification.

Tadalafil Metabolic Pathway

The diagram below outlines the primary metabolic pathway of Tadalafil.

G Tadalafil Tadalafil Catechol Catechol Metabolite Tadalafil->Catechol CYP3A4 Methylcatechol Methylcatechol Metabolite Catechol->Methylcatechol Methylation Glucuronide Methylcatechol Glucuronide (Major Circulating Metabolite) Methylcatechol->Glucuronide Glucuronidation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Resolution of Tadalafil Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of Tadalafil isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the chromatographic separation of Tadalafil isomers?

A1: The primary challenge in separating Tadalafil isomers lies in their structural similarity. Tadalafil has two chiral centers, leading to the existence of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The (6R, 12aR) isomer is the active pharmaceutical ingredient. Due to their identical physical and chemical properties in an achiral environment, their separation requires chiral chromatography. Common issues include:

  • Poor Resolution (Rs < 1.5): Difficulty in achieving baseline separation between the enantiomeric and diastereomeric pairs.

  • Peak Tailing: Asymmetrical peaks, which can affect accurate quantification.

  • Co-elution: Overlapping of isomer peaks, making individual quantification impossible.

  • Isomer Interconversion: Tadalafil can be unstable under certain conditions, particularly basic pH, leading to the conversion of one isomer to another, which can complicate analysis.[1]

Q2: Which type of chromatography is most effective for Tadalafil isomer separation?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely employed and effective technique for the enantioselective separation of Tadalafil isomers.[1][2][3] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, offering advantages such as high speed and reduced organic solvent consumption.[4][5][6]

Q3: What are the recommended chiral stationary phases (CSPs) for Tadalafil isomer separation?

A3: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent enantioselectivity for Tadalafil isomers. Commonly used and effective columns include:

  • Chiralpak AD / Chiralpak AD-H: Coated with amylose tris(3,5-dimethylphenylcarbamate), this is one of the most frequently cited columns for achieving baseline separation of all four isomers.[1][2][3]

  • Lux Amylose-1: This column is specified in the USP monograph for the enantiomeric and diastereomeric purity of Tadalafil and provides good resolution.[7]

  • Chitin-derived CSPs: Have also shown good enantioseparation capabilities for Tadalafil and its intermediates.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution (Rs < 1.5)

Poor resolution is a common problem in chiral separations. The following steps can help improve the separation between Tadalafil isomers.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow cluster_mp Mobile Phase Optimization start Poor Resolution (Rs < 1.5) check_column Verify Correct CSP and Column Health start->check_column optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Column OK adjust_flow_rate Adjust Flow Rate optimize_mp->adjust_flow_rate Minor Improvement mp_ratio Adjust Hexane/Alcohol Ratio optimize_mp->mp_ratio check_temp Evaluate Column Temperature adjust_flow_rate->check_temp Further Optimization Needed success Resolution Achieved (Rs >= 1.5) check_temp->success Resolution Improved change_alcohol Try Different Alcohol (e.g., Ethanol) mp_ratio->change_alcohol

Caption: Troubleshooting workflow for addressing poor chromatographic resolution.

Possible Causes & Solutions:

Possible Cause Recommended Action
Inappropriate Mobile Phase Composition The ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane) is critical. Decreasing the percentage of alcohol will generally increase retention times and may improve resolution, but can also lead to broader peaks.[1] Experiment with small, incremental changes to the solvent ratio.
Incorrect Flow Rate A lower flow rate can enhance resolution by allowing more time for interaction with the stationary phase. However, excessively low flow rates can lead to peak broadening due to diffusion. A flow rate of 0.75 mL/min has been found to be effective, as higher rates can cause high back pressure and lower rates can cause peak tailing.[1]
Suboptimal Column Temperature Temperature can influence the thermodynamics of the chiral recognition process. While studies have shown a low effect of temperature on Tadalafil separation between 20-45°C, it is a parameter that can be explored.[1]
Degraded Chiral Stationary Phase CSPs can degrade over time, especially if exposed to harsh conditions. If resolution suddenly deteriorates on a previously reliable column, consider flushing the column according to the manufacturer's instructions or replacing it.
Issue 2: Asymmetric or Tailing Peaks

Peak tailing can compromise the accuracy of peak integration and quantification.

Logical Relationship of Factors Causing Peak Tailing

Peak_Tailing_Factors cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues column_overload Column Overload active_sites Secondary Interactions with Active Sites column_degradation Column Degradation mp_pH Inappropriate Mobile Phase pH mp_mismatch Mismatch between Sample Solvent and Mobile Phase peak_tailing Peak Tailing peak_tailing->column_overload peak_tailing->active_sites peak_tailing->column_degradation peak_tailing->mp_pH peak_tailing->mp_mismatch

Caption: Factors contributing to peak tailing in HPLC analysis.

Possible Causes & Solutions:

Possible Cause Recommended Action
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Secondary Interactions Silanol groups on the silica support can sometimes cause tailing. While modern CSPs are well-deactivated, this can still be a factor. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate this, but compatibility with the CSP must be confirmed.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.
Low Flow Rate As mentioned, flow rates below an optimal level (e.g., < 0.75 mL/min) have been observed to cause peak tailing for Tadalafil isomer separation.[1]

Experimental Protocols

Protocol 1: Chiral Separation of Four Tadalafil Isomers by HPLC

This method is based on a published study and provides baseline separation of the four isomers.[1][2][3]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol (1:1, v/v).[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.0125 mg/mL for each isomer).[1]

Expected Outcome: Baseline separation of the four isomers within 30 minutes, with resolution values greater than 2.0 for each pair of enantiomers.[1][2]

Data Presentation: Typical Chromatographic Parameters
Isomer Retention Time (tR) (min) Resolution (Rs)
(6R, 12aS)~12-
(6R, 12aR) - Tadalafil~15> 2.0
(6S, 12aS)~20> 2.0
(6S, 12aR)~25> 2.0
Note: Retention times are approximate and can vary based on the specific system and column conditions.
Protocol 2: USP Method for Enantiomeric and Diastereomeric Purity of Tadalafil

This protocol is adapted from the USP monograph for Tadalafil.[7]

  • Chromatographic System: HPLC with UV detection.

  • Column: Lux 5 µm Amylose-1 (or equivalent L51 packing).[7]

  • Diluent: Hexanes / Isopropanol / Acetonitrile (40:40:20, v/v/v).[7]

  • Mobile Phase: Same as Diluent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Sample Preparation:

    • System Suitability Solution: To generate the (6R, 12aS) diastereomer, Tadalafil is treated with tetrabutylammonium hydroxide in methanol, followed by quenching with trifluoroacetic acid. This solution is then mixed with a standard Tadalafil solution.[7]

    • Test Solution: Dissolve the Tadalafil sample in the diluent.

System Suitability Requirements:

  • Resolution between the (6R, 12aS) diastereomer and Tadalafil must be not less than 2.0.[7]

  • The symmetry factor for the Tadalafil peak should be between 0.8 and 1.5.[7]

  • The relative standard deviation (%RSD) for replicate injections should be not more than 10.0%.[7]

This technical support center provides a starting point for addressing common issues in the chromatographic analysis of Tadalafil isomers. For more complex problems, consulting the column manufacturer's guidelines and relevant scientific literature is always recommended.

References

addressing matrix effects in Tadalafil quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Tadalafil quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3][4] In the context of Tadalafil quantification, endogenous materials like phospholipids, salts, and proteins in biological samples are common sources of matrix effects.[1][5]

Q2: What is the most suitable internal standard (IS) for Tadalafil quantification to minimize matrix effects?

A2: The use of a stable isotope-labeled (SIL) internal standard, such as Tadalafil-d3, is highly recommended.[6][7][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate normalization and correction for any signal variations.[9] While structural analogs like Sildenafil can be used, they may not perfectly co-elute or experience the exact same ionization suppression or enhancement, which can compromise data reliability.[9][10]

Q3: Which sample preparation technique is most effective at reducing matrix effects for Tadalafil analysis?

A3: The choice of sample preparation method significantly impacts the cleanliness of the final extract and, consequently, the extent of matrix effects. While protein precipitation (PPT) is a simple and rapid technique, it may not sufficiently remove all interfering components.[11][12][13] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing endogenous interferences like phospholipids.[5][6][13][14] SPE, in particular, can offer high selectivity and recovery.[6][7][15] A newer technique, fabric phase sorptive extraction (FPSE), has also shown promise in providing clean extracts with high recovery for Tadalafil.[11][16]

Troubleshooting Guide

Problem: Significant ion suppression is observed in my Tadalafil LC-MS/MS assay.

Solution:

Ion suppression is a common challenge in bioanalysis and can be addressed by systematically evaluating and optimizing several aspects of your method. The following troubleshooting workflow can help identify and mitigate the source of ion suppression.

IonSuppressionTroubleshooting start Start: Significant Ion Suppression Observed check_is 1. Evaluate Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok optimize_sp 2. Optimize Sample Preparation is_ok->optimize_sp Yes use_sil_is Switch to Stable Isotope-Labeled IS (e.g., Tadalafil-d3) is_ok->use_sil_is No sp_ok Sufficient Cleanup? optimize_sp->sp_ok optimize_chrom 3. Optimize Chromatography sp_ok->optimize_chrom Yes change_sp Implement More Rigorous Cleanup (e.g., SPE, LLE, Phospholipid Removal Plates) sp_ok->change_sp No chrom_ok Resolution Improved? optimize_chrom->chrom_ok dilute_sample 4. Dilute Sample Extract chrom_ok->dilute_sample Yes change_chrom Modify Mobile Phase, Gradient, or Column Chemistry chrom_ok->change_chrom No end End: Ion Suppression Minimized dilute_sample->end use_sil_is->check_is change_sp->optimize_sp change_chrom->optimize_chrom

Caption: Troubleshooting workflow for addressing ion suppression.

Detailed Steps:

  • Evaluate Internal Standard (IS) Performance:

    • Rationale: An ideal IS should co-elute with the analyte and experience the same degree of ion suppression, leading to a consistent analyte/IS peak area ratio.

    • Action: If you are using a structural analog IS (e.g., Sildenafil), consider switching to a stable isotope-labeled (SIL) IS like Tadalafil-d3.[6][7] The SIL-IS will have nearly identical physicochemical properties to Tadalafil, ensuring it behaves similarly during extraction and ionization.[9]

  • Optimize Sample Preparation:

    • Rationale: Inadequate removal of matrix components, particularly phospholipids, is a primary cause of ion suppression.[1]

    • Action: If you are using a simple protein precipitation method, consider more effective cleanup techniques such as:

      • Solid-Phase Extraction (SPE): Offers high selectivity for Tadalafil and can effectively remove interfering substances.[6][7][15]

      • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than protein precipitation.[14]

      • Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from the sample extract.[1][17]

  • Optimize Chromatography:

    • Rationale: Co-elution of matrix components with Tadalafil can lead to ion suppression. Modifying the chromatographic conditions can separate Tadalafil from these interfering compounds.

    • Action:

      • Change Mobile Phase Composition: Adjusting the organic solvent ratio or the aqueous buffer composition can alter the retention times of Tadalafil and interfering components.

      • Modify Gradient Profile: A shallower gradient can improve the resolution between Tadalafil and closely eluting matrix components.

      • Evaluate Different Column Chemistries: Switching to a column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column) can change the selectivity of the separation.[18]

  • Dilute Sample Extract:

    • Rationale: Diluting the final extract can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening their impact on Tadalafil's ionization.[4]

    • Action: Perform a series of dilutions on your final extract to find a dilution factor that minimizes ion suppression while maintaining sufficient sensitivity for Tadalafil detection.

Data on Sample Preparation Methods

The following table summarizes the recovery and matrix effect data from different studies, highlighting the impact of the chosen sample preparation method.

Sample Preparation MethodAnalyteInternal StandardRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)TadalafilSildenafil90.38 - 97.3298.5 - 103.2[10][19]
Solid-Phase Extraction (SPE)TadalafilTadalafil-d398.95 - 100.61Minimal (IS-normalized)[6][7]
Liquid-Liquid Extraction (LLE)TadalafilTadalafil-d3~91.07Not explicitly stated[14]
Protein Precipitation (Acetonitrile)TadalafilLansoprazole96.17 - 98.59Not explicitly stated[18]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is adapted from a validated UPLC-MS/MS method for the determination of Tadalafil in human plasma.[10][20]

  • To a 20 µL aliquot of plasma sample in a 1.5 mL polypropylene tube, add the internal standard solution (e.g., Sildenafil).

  • Add a precipitating agent, such as acetonitrile, to deproteinize the plasma sample.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a highly sensitive LC-MS/MS method for Tadalafil quantification in human plasma.[6][7]

  • To a 200 µL aliquot of plasma, add the internal standard working solution (e.g., Tadalafil-d3) and vortex.

  • Add 500 µL of water and vortex to mix.

  • Condition an SPE cartridge (e.g., Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.

  • Dry the cartridge under nitrogen.

  • Elute Tadalafil and the internal standard with the mobile phase solution.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

Signaling Pathway and Experimental Workflow Diagrams

Tadalafil_MOA NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Mechanism of action of Tadalafil.

LCMS_Workflow sample_collection 1. Biological Sample Collection (e.g., Plasma) add_is 2. Addition of Internal Standard sample_collection->add_is sample_prep 3. Sample Preparation (PPT, LLE, or SPE) add_is->sample_prep lc_separation 4. UPLC/HPLC Separation sample_prep->lc_separation ms_detection 5. Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis 6. Data Analysis and Quantification ms_detection->data_analysis

References

stability of ent-Tadalafil-d3 in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ent-Tadalafil-d3 in solution and during storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. The information provided is largely based on stability studies of its parent compound, tadalafil, and general knowledge of deuterated compounds. The stability of deuterated compounds is generally comparable to their unlabeled counterparts, but kinetic isotope effects could potentially influence the rate of degradation. It is crucial to perform in-house stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, -20°C is recommended, which can ensure stability for at least four years.[1] Some suppliers also recommend storage at 2-8°C in a refrigerator.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in organic solvents such as Dimethyl Sulfoxide (DMSO) or methanol.[1] For short-term storage of stock solutions, -20°C is suitable for up to one month, while for longer-term storage of up to six months, -80°C is recommended.[3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in DMSO and methanol.[1] For analytical purposes, such as HPLC, mobile phases often consist of mixtures of acetonitrile, methanol, and water with buffers like phosphate or formic acid.[4][5][6]

Q4: Is this compound sensitive to light?

A4: Based on forced degradation studies of tadalafil, the compound is relatively stable under photolytic stress.[1][4] However, as a general precautionary measure, it is always recommended to store solutions in amber vials or protect them from direct light exposure to minimize the risk of photodegradation.

Q5: What is the stability of this compound in acidic and basic solutions?

A5: Tadalafil, the parent compound, shows significant degradation under both acidic and basic hydrolytic conditions.[1][2] Therefore, it is expected that this compound will also be unstable in strong acidic or basic solutions. One study identified a specific degradation product of tadalafil under acidic conditions.[2] It is crucial to control the pH of your solutions, especially for long-term storage.

Q6: Does temperature affect the stability of this compound in solution?

A6: While specific data on the temperature stability of this compound solutions is scarce, studies on tadalafil show it to be stable under thermal stress (e.g., 80°C for 60 minutes).[1][4] However, for routine use and storage of solutions, it is best to avoid elevated temperatures. One study on tadalafil in a mobile phase solution indicated stability for 12 hours at 25°C.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., changing peak areas in LC-MS). Degradation of this compound in stock or working solutions.Prepare fresh stock solutions from solid material. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare working solutions fresh daily. Verify the pH of your solutions and buffer if necessary to maintain neutrality.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Review the pH and storage conditions of your solutions. This compound is known to degrade under acidic, basic, and oxidative conditions.[1] Consider performing a forced degradation study to identify potential degradants.
Precipitation of the compound in aqueous solutions. Poor aqueous solubility of this compound.This compound has low water solubility. Ensure that the final concentration of any organic solvent used to dissolve the compound is compatible with your aqueous buffer and does not cause precipitation. Sonication may aid in dissolution.[3]
Loss of compound potency over time. Instability under experimental conditions.Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). It may be necessary to adjust conditions or prepare solutions more frequently.

Quantitative Stability Data Summary (Based on Tadalafil)

Table 1: Summary of Forced Degradation Studies on Tadalafil

Stress ConditionReagent/ParametersObservationReference
Acid Hydrolysis1 N HCl at 65°C for 15 minSignificant Degradation[4]
Base Hydrolysis1 N NaOH at 65°C for 15 minSignificant Degradation[4]
OxidationNot specifiedSome Degradation[1]
Thermal Degradation80°C for 60 minStable[1][4]
Photolytic DegradationSunlight for 4 hoursStable[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of solid this compound.

  • Dissolve the solid in an appropriate volume of analytical grade DMSO or methanol to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in a tightly sealed amber vial at -20°C for short-term or -80°C for long-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol is based on typical forced degradation studies for tadalafil and should be adapted for this compound.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

    • Add an equal volume of 1 N HCl.

    • Incubate the mixture at a specified temperature (e.g., 65°C) for a defined period (e.g., 15 minutes).[4]

    • Neutralize the solution with an equivalent amount of 1 N NaOH.

    • Analyze the sample by a stability-indicating analytical method (e.g., HPLC).

  • Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 1 N NaOH.

    • Incubate the mixture at a specified temperature (e.g., 65°C) for a defined period (e.g., 15 minutes).[4]

    • Neutralize the solution with an equivalent amount of 1 N HCl.

    • Analyze the sample.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature for a specified time.

    • Analyze the sample.

  • Thermal Degradation:

    • Place a solid sample or a solution of this compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).[4]

    • Allow the sample to cool to room temperature.

    • If it is a solid, dissolve it in a suitable solvent.

    • Analyze the sample.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight or a photostability chamber for a specified duration (e.g., 4 hours).[4]

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Solid this compound stock Stock Solution (e.g., in DMSO) start->stock Dissolve working Working Solution stock->working Dilute acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation working->oxidation thermal Thermal Stress working->thermal photo Photolytic Stress working->photo analysis Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation analysis->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies pH pH (Acidic/Basic) degradation Degradation of this compound pH->degradation temp Temperature temp->degradation light Light Exposure light->degradation oxidants Oxidizing Agents oxidants->degradation solvent Solvent Type solvent->degradation loss_potency Loss of Potency degradation->loss_potency artifacts Formation of Analytical Artifacts degradation->artifacts storage Proper Storage (-20°C to -80°C, Dark) storage->degradation prevents fresh_prep Fresh Solution Preparation fresh_prep->degradation prevents ph_control pH Control (Neutral) ph_control->degradation prevents inert_atm Inert Atmosphere (for oxidative stress) inert_atm->degradation prevents

Caption: Factors influencing this compound stability and mitigation.

References

Technical Support Center: Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterium-labeled internal standards in mass spectrometry-based assays.

FAQs and Troubleshooting Guides

Category 1: Isotopic Purity and Stability

Question: My results show a higher-than-expected response for the unlabeled analyte, and I suspect contamination from my deuterated internal standard. How can I verify the isotopic and chemical purity of my standard?

Answer: Ensuring the purity of your deuterium-labeled internal standard is critical for accurate quantification.[1] Both isotopic enrichment and chemical purity must be high, ideally ≥98% and >99% respectively.[1] Contamination with the unlabeled analyte can lead to erroneously high measurements.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): The CoA from the manufacturer should provide the isotopic enrichment and chemical purity. If not, request this information.

  • Mass Spectrometry Analysis: Analyze the deuterated standard by high-resolution mass spectrometry (HRMS) to confirm its isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to determine the isotopic abundance and confirm the position of the deuterium labels.[2]

Experimental Protocol: Assessing Isotopic Purity by HRMS

  • Sample Preparation: Prepare a solution of the deuterium-labeled internal standard in a suitable solvent at a concentration appropriate for your mass spectrometer (e.g., 1 µg/mL).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) in full scan mode.

  • Data Acquisition: Acquire the mass spectrum of the standard, ensuring sufficient resolution to distinguish between the isotopologues.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled analyte (M₀) and the peaks corresponding to the deuterated isotopologues (M+n, where n is the number of deuterium atoms).

    • Calculate the isotopic purity using the following formula:

    • The presence of a significant M₀ peak in the spectrum of the deuterated standard indicates contamination with the unlabeled analyte.[3][4]

Question: I am observing a loss of my deuterated internal standard signal over time, or I am seeing a "false positive" signal for my analyte. What could be the cause?

Answer: This issue is often due to isotopic exchange , where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[5][6] This can occur in solution or within the ion source of the mass spectrometer. The stability of the deuterium label is highly dependent on its position within the molecule.

Troubleshooting Steps:

  • Evaluate Label Position: Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange.[5] Review the structure of your standard to assess the stability of the label positions.

  • Solvent and pH Effects: Acidic or basic conditions can catalyze hydrogen-deuterium exchange.[5] Evaluate the pH of your sample preparation and mobile phases.

  • Temperature Effects: Higher temperatures can increase the rate of exchange. Assess the temperature conditions during sample storage and analysis.

  • Matrix Components: Components in the biological matrix can also facilitate exchange.

Experimental Protocol: Assessing Isotopic Exchange (Back-Exchange)

  • Incubation Study:

    • Prepare solutions of the deuterated internal standard in various relevant matrices (e.g., mobile phase, blank plasma, acidic/basic solutions).

    • Incubate these solutions at different temperatures (e.g., room temperature, 37°C) and for various durations (e.g., 0, 4, 8, 24 hours).

  • LC-MS/MS Analysis: Analyze the incubated samples by LC-MS/MS.

  • Data Analysis:

    • Monitor the signal intensity of the deuterated internal standard and look for the appearance or increase in the signal of the unlabeled analyte over time.

    • A decrease in the deuterated standard's signal with a concurrent increase in the unlabeled analyte's signal is indicative of isotopic exchange.

Troubleshooting Isotopic Exchange

A Start: Loss of IS Signal or False Analyte Signal Observed B Is the deuterium label on a labile position (e.g., -OH, -NH, alpha-carbonyl)? A->B C Consider a standard with labels on stable positions or a ¹³C/¹⁵N-labeled analog. B->C Yes D Are sample/mobile phase pH conditions acidic or basic? B->D No H Problem Resolved C->H E Adjust pH to be as neutral as possible. D->E Yes F Are samples exposed to high temperatures? D->F No E->H G Store and process samples at lower temperatures (e.g., 4°C). F->G Yes I If problem persists, consider matrix effects or ion source conditions. F->I No G->H

Caption: Troubleshooting workflow for isotopic exchange issues.

Category 2: Chromatographic and Mass Spectrometric Behavior

Question: My deuterated internal standard is not co-eluting with the unlabeled analyte. Why is this happening and how can I fix it?

Answer: This phenomenon is known as the deuterium isotope effect , which can cause a slight difference in retention time between the deuterated and non-deuterated compounds, particularly in reversed-phase chromatography.[7] The substitution of hydrogen with the larger deuterium atom can slightly alter the molecule's physicochemical properties, such as its lipophilicity.

Troubleshooting Steps:

  • Chromatographic Conditions:

    • Gradient Optimization: A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.

    • Column Chemistry: Experiment with different stationary phases that may have different selectivity.

  • Choice of Internal Standard:

    • Number of Deuterium Atoms: Standards with a higher number of deuterium atoms may exhibit a more pronounced retention time shift.[8] If possible, choose a standard with fewer deuterium labels, provided it still offers sufficient mass difference.

    • ¹³C or ¹⁵N Labeled Standards: These heavier isotopes do not typically cause a chromatographic shift and are a good alternative if co-elution is critical.[7]

Data on Deuterium Isotope Effect on Retention Time

CompoundNumber of Deuterium AtomsRetention Time Shift (Analyte vs. IS)Chromatographic System
Testosterone2 (D2) vs. 5 (D5)D5 showed a greater shift than D2LC-MS/MS[9]
Dimethyl-labeled peptides-3 seconds (earlier elution for deuterated)nUHPLC[10]
Fluconazole4 (Fd)Noticeable shiftReversed-phase LC[7]

Question: My deuterated internal standard does not seem to be correcting for matrix effects. Why is this happening?

Answer: While deuterium-labeled internal standards are intended to compensate for matrix effects like ion suppression or enhancement, they may not always do so perfectly.[11] If the analyte and the internal standard do not co-elute precisely, they may experience different degrees of ion suppression as the matrix composition changes during elution.[11] This is known as differential matrix effects .

Troubleshooting Steps:

  • Confirm Co-elution: As discussed above, ensure the analyte and internal standard are co-eluting.

  • Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where significant ion suppression is occurring.

  • Matrix Dilution: Diluting the sample can sometimes mitigate severe matrix effects.

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.

Experimental Protocol: Post-Column Infusion to Assess Matrix Effects

  • Setup:

    • Infuse a constant flow of the analyte and internal standard solution into the LC flow post-column using a T-junction.

    • The LC is running a blank, extracted matrix sample.

  • Data Acquisition: Acquire data in MRM mode for both the analyte and the internal standard.

  • Data Analysis:

    • In the absence of matrix effects, the signal for both compounds should be constant.

    • Dips in the signal indicate regions of ion suppression.

    • If the suppression profiles for the analyte and internal standard are different, it confirms differential matrix effects.

Matrix Effect Evaluation Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis cluster_3 Interpretation A Blank Matrix D Analyze Samples A, B, C A->D B Analyte + IS in Solvent B->D C Blank Matrix + Analyte + IS (Post-extraction Spike) C->D E Calculate Matrix Effect: (Peak Area in C / Peak Area in B) * 100% D->E F Value ≈ 100%: No Matrix Effect Value < 100%: Ion Suppression Value > 100%: Ion Enhancement E->F

Caption: Workflow for the quantitative assessment of matrix effects.

Question: I am observing unexpected fragments or changes in the fragmentation pattern of my deuterated internal standard. What could be the cause?

Answer: The presence of deuterium can sometimes alter the fragmentation pathways of a molecule in the mass spectrometer, a phenomenon related to the kinetic isotope effect. This can lead to different relative abundances of fragment ions compared to the unlabeled analyte. Additionally, deuterium scrambling , where deuterium atoms migrate to different positions within the molecule in the ion source, can further complicate fragmentation patterns.[6]

Troubleshooting Steps:

  • Optimize MS/MS Parameters: Re-optimize the collision energy and other MS/MS parameters specifically for the deuterated internal standard.

  • Select Stable Fragments: Choose MRM transitions that correspond to fragments that do not contain the deuterium labels or are less affected by their presence.

  • Evaluate Ion Source Conditions: Harsher ion source conditions (e.g., higher temperatures) can sometimes promote scrambling. Experiment with milder source settings.

  • Consider Label Position: The position of the deuterium atoms can significantly influence fragmentation. If possible, choose a standard with labels on a part of the molecule that is not involved in the fragmentation you are monitoring.

Comparison of Potential Internal Standards

Isotope LabelCommon IssuesAdvantages
Deuterium (²H) Isotopic exchange, chromatographic shifts, differential matrix effects, altered fragmentationGenerally less expensive and more readily available
Carbon-13 (¹³C) No isotopic exchange, no chromatographic shift, mimics analyte behavior more closely
Nitrogen-15 (¹⁵N) No isotopic exchange, no chromatographic shift, mimics analyte behavior more closely

References

Technical Support Center: Optimizing ent-Tadalafil-d3 Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ent-Tadalafil-d3 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the ionization efficiency of this compound in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?

A1: In positive ESI mode, this compound is expected to form a protonated molecule, [M+H]⁺. Given that the molecular weight of Tadalafil is 389.4 g/mol , the deuterated analog with three deuterium atoms (this compound) will have a molecular weight of approximately 392.4 g/mol . Therefore, the expected precursor ion to monitor is m/z 393.1 to 393.4. For tadalafil, the protonated molecule is observed at m/z 390.3 or 390.4.[1]

Q2: What are the primary product ions of this compound for quantitative analysis using tandem mass spectrometry (MS/MS)?

A2: The most abundant and stable product ion for the deuterated internal standard, tadalafil-d3, is m/z 271.2.[1] This corresponds to the major fragment of the non-labeled tadalafil, which is observed at m/z 268.2 or 268.3.[1][2][3] Therefore, the recommended multiple reaction monitoring (MRM) transition for this compound is m/z 393.1 → 271.2.[1]

Q3: My signal for this compound is weak. What are the initial troubleshooting steps?

A3: A weak signal for your internal standard can compromise the accuracy of your quantitative analysis. Here are some initial steps to take:

  • Verify Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[4]

  • Check Mobile Phase Composition: Confirm that the mobile phase contains appropriate additives to promote ionization. For tadalafil and its analogs, a combination of a weak acid (like 0.1% formic acid) and a salt (such as 2.0 mM ammonium acetate) in an acetonitrile/water mixture has been shown to be effective for good peak shape and ionization.[2]

  • Optimize ESI Source Parameters: Systematically optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the ion signal for this compound.

  • Inspect for Contamination: A dirty ion source can lead to poor signal intensity. Inspect and clean the instrument's ion optics and inlet as part of routine maintenance.

Q4: I am observing unexpected adducts for this compound. What could be the cause?

A4: While the protonated molecule ([M+H]⁺) is the primary ion, other adducts can form, which can split the ion signal and reduce sensitivity. Common adducts in ESI include sodium ([M+Na]⁺) and potassium ([M+K]⁺). The presence of these adducts is often due to contaminants in the sample, LC system, or solvents. Using high-purity solvents and mobile phase additives can help minimize the formation of these adducts. The addition of ammonium salts to the mobile phase can also help in suppressing the formation of metal adducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal for this compound

Potential Causes & Solutions

Potential Cause Recommended Action
Suboptimal Mobile Phase pH Tadalafil contains a basic amine functional group, which ionizes more effectively in an acidic mobile phase.[3] Ensure your mobile phase has a low pH, typically by adding 0.1% formic acid, to promote the formation of the [M+H]⁺ ion.[2]
Inadequate Mobile Phase Composition For efficient ionization and fragmentation of tadalafil, the presence of ammonium acetate (e.g., 2.0 mM) in the mobile phase has been found to be beneficial.[2] Consider adding this to your mobile phase if you are experiencing low signal intensity.
Ion Suppression Co-eluting matrix components from your sample can compete with this compound for ionization, leading to a suppressed signal. To address this, improve your sample preparation method (e.g., using solid-phase extraction), or optimize your chromatographic separation to resolve this compound from the interfering compounds. Diluting the sample may also reduce ion suppression.
Incorrect MS/MS Transition Double-check that you are monitoring the correct precursor and product ions for this compound (m/z 393.1 → 271.2).[1]
Suboptimal Collision Energy The collision energy required for optimal fragmentation can vary between instruments. Perform a compound optimization experiment to determine the ideal collision energy for the m/z 393.1 → 271.2 transition.
Issue 2: High Signal Variability for this compound

Potential Causes & Solutions

Potential Cause Recommended Action
Inconsistent Sample Preparation Ensure your sample preparation procedure is consistent and reproducible. Variations in extraction recovery will lead to variability in the internal standard signal.
Chromatographic Peak Shape Issues Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and high variability. The use of 0.1% formic acid in the mobile phase can help maintain a sharp chromatographic peak for tadalafil.[2]
Matrix Effects Even with a deuterated internal standard, severe matrix effects can sometimes cause signal variability. Ensure that your analyte and internal standard co-elute as closely as possible to experience the same degree of ion suppression or enhancement.[4] A slight chromatographic shift can sometimes be observed with deuterated standards.[4]
Instrument Instability Fluctuations in the ESI spray or other instrument parameters can cause signal instability. Monitor the spray stability and ensure the instrument is performing optimally.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Tadalafil and this compound

This protocol is a representative method adapted from validated published procedures.[1][2]

  • Liquid Chromatography:

    • Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm) or equivalent.[2]

    • Mobile Phase: A: 2.0 mM ammonium acetate with 0.1% formic acid in water. B: Acetonitrile with 0.1% formic acid.

    • Gradient: Isocratic elution with 55:45 (v/v) of mobile phase A and B.[2]

    • Flow Rate: 0.7 mL/min.[2]

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Tadalafil: m/z 390.4 → 268.3[2]

      • This compound: m/z 393.1 → 271.2[1]

    • Key MS Parameters: Optimize declustering potential (DP) and collision energy (CE) for both transitions on your specific instrument.

Protocol 2: Sample Preparation using Protein Precipitation

This is a simple and rapid method for plasma samples.[2]

  • To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Visualizations

Ionization_Workflow General Workflow for Improving Ionization Efficiency cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Troubleshooting Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Protein Precipitation or SPE Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MobilePhase Prepare Mobile Phase (e.g., ACN/H2O with Formic Acid & Ammonium Acetate) MobilePhase->LC_Separation ESI_Ionization ESI Source Ionization LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM Mode) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation Data_Acquisition->Peak_Integration Results Review Results Peak_Integration->Results Troubleshoot Troubleshoot Signal (Intensity, Variability) Results->Troubleshoot

Caption: Workflow for sample analysis and troubleshooting.

Troubleshooting_Logic Troubleshooting Logic for Poor this compound Signal Start Poor or Variable This compound Signal Check_Instrument Verify MS Tune & Calibration Start->Check_Instrument Check_MobilePhase Check Mobile Phase (Additives: Formic Acid, Ammonium Acetate) Check_Instrument->Check_MobilePhase Optimize_Source Optimize ESI Source Parameters Check_MobilePhase->Optimize_Source Check_Chromatography Evaluate Chromatography (Peak Shape, Co-elution) Optimize_Source->Check_Chromatography Investigate_Matrix Investigate Matrix Effects (Improve Sample Prep) Check_Chromatography->Investigate_Matrix Resolved Signal Improved Investigate_Matrix->Resolved

Caption: Decision tree for troubleshooting poor signal.

References

Troubleshooting Poor Peak Shape in Tadalafil Chiral HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chiral High-Performance Liquid Chromatography (HPLC) analysis of Tadalafil. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common types of poor peak shape in HPLC?

In an ideal HPLC analysis, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. However, deviations can occur, leading to two primary forms of poor peak shape:

  • Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail." This is the most common type of peak distortion.[1]

  • Peak Fronting: The front half of the peak is broader than the latter half, resulting in a "leading" edge.[2]

Q2: My Tadalafil enantiomer peaks are tailing. What are the potential causes and how can I fix it?

Peak tailing is a frequent issue in HPLC and can arise from various factors. The following table summarizes the common causes and their corresponding solutions.

Potential Cause Description Solution(s)
Secondary Interactions Interactions between basic compounds like Tadalafil and residual acidic silanol groups on the silica-based column packing are a primary cause of tailing.[1][3]Operate at a lower mobile phase pH (e.g., pH 2-3) to protonate the silanol groups and minimize interaction.[1][4] Use a highly deactivated or end-capped column to reduce the number of available silanol groups.[1][4]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase.[4] Interestingly, in some chiral separations, overloading can manifest as peak tailing instead of the classic fronting.[5]Reduce the injection volume or dilute the sample.[4]
Mismatched Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.The sample solvent should ideally match the initial mobile phase composition.[4]
Column Degradation A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to tailing for all peaks.[6]Replace the column. To prolong column life, use guard columns and ensure proper sample and mobile phase filtration.
Extra-Column Volume Excessive tubing length or diameter between the injector and detector can cause band broadening and tailing.Use shorter, narrower internal diameter tubing (e.g., 0.005 inches).[3]
Low Flow Rate In some specific Tadalafil chiral separation methods, a flow rate below a certain threshold (e.g., 0.75 mL/min) has been observed to cause peak tailing.[7]Optimize the flow rate. For the method described, increasing the flow rate to 0.75 mL/min resolved the tailing.[7]

Q3: I am observing peak fronting for my Tadalafil analysis. What could be the cause?

Peak fronting is less common than tailing but can still significantly impact results. Here are the primary causes and solutions.

Potential Cause Description Solution(s)
Sample Overload Injecting too high a concentration or volume of the sample is a frequent cause of fronting.[2][8]Reduce the injection volume or the concentration of the Tadalafil sample.[2]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting, especially for early eluting peaks.[9][10]Ensure the sample solvent is of similar or weaker strength than the mobile phase.[9]
Column Collapse or Void A physical collapse of the column packing material at the inlet can create a void, leading to a distorted flow path and fronting peaks.[8][11]This is an irreversible issue, and the column must be replaced.[11]
Poor Column Connection Improperly seated fittings can create dead volume and disrupt the flow path, causing peak distortion.[8]Ensure all fittings are properly tightened and that the tubing is seated correctly in the column end fitting.

Experimental Protocols

Protocol 1: Tadalafil Chiral Separation using a Chiralpak AD Column

This protocol is based on a published method for the chiral separation of Tadalafil and its isomers.[7][12]

  • Column: Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v)

  • Flow Rate: 0.75 mL/min[7]

  • Temperature: 30°C[7]

  • Detection: UV at 220 nm[7]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Tadalafil sample in the mobile phase.

Protocol 2: Tadalafil Purity Testing per USP Monograph using a Lux Amylose-1 Column

This protocol is adapted from a method for the enantiomeric and diastereomeric purity of Tadalafil according to the USP monograph.[13][14]

  • Column: Lux 5 µm Amylose-1

  • Mobile Phase: Hexane:Isopropanol (50:50, v/v)

  • Flow Rate: 0.75 mL/min

  • Temperature: 30°C

  • Detection: UV at 222 nm

  • Injection Volume: 10 µL

  • Diluent: Hexane:Isopropanol:Acetonitrile (40:40:20, v/v/v)

  • Sample Preparation: Prepare the sample in the specified diluent.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Tadalafil chiral HPLC analysis.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks Yes, all peaks affected check_all_peaks->all_peaks Yes specific_peaks No, only Tadalafil peaks or specific peaks check_all_peaks->specific_peaks No check_column Suspect Column or System Issue all_peaks->check_column check_method Suspect Method or Sample Issue specific_peaks->check_method check_frit Check for blocked frit (Backflush column) check_column->check_frit check_connections Inspect all connections for leaks or dead volume check_column->check_connections replace_column Replace Column check_frit->replace_column If not resolved resolved Peak Shape Improved check_frit->resolved check_connections->replace_column If not resolved check_connections->resolved replace_column->resolved check_overload Check for Sample Overload (Reduce concentration/volume) check_method->check_overload check_solvent Check Sample Solvent (Match to mobile phase) check_method->check_solvent check_mobile_phase Check Mobile Phase pH and Composition check_method->check_mobile_phase check_overload->resolved check_solvent->resolved check_mobile_phase->resolved

References

minimizing ion suppression in LC-MS/MS analysis of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Tadalafil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Tadalafil?

A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Tadalafil, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, poor precision, and inaccurate quantification.[1][2] In bioanalytical studies involving complex matrices like plasma, ion suppression is a significant challenge that must be addressed to ensure the reliability of the analytical method.[4]

Q2: What are the common causes of ion suppression in Tadalafil analysis?

A: The primary causes of ion suppression in the LC-MS/MS analysis of Tadalafil in biological samples are endogenous matrix components that co-elute with the analyte.[1][4] These can include:

  • Phospholipids: Abundant in plasma and serum samples, phospholipids are a major contributor to ion suppression.[4]

  • Salts and Buffers: Non-volatile salts from the sample or mobile phase can crystallize on the ESI droplet, hindering the ionization of Tadalafil.[1]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can compete with Tadalafil for ionization.[4]

  • Exogenous Contaminants: Contaminants introduced during sample collection, storage, or preparation can also interfere with ionization.[1]

Q3: How can I detect and assess the extent of ion suppression in my Tadalafil assay?

A: A common method to evaluate ion suppression is the post-extraction spike method.[1] This involves comparing the peak area of Tadalafil in a sample where it is spiked after extraction with the peak area of Tadalafil in a clean solvent at the same concentration.[1]

Experimental Protocol: Post-Extraction Spike for Ion Suppression Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Tadalafil standard prepared in the mobile phase.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the Tadalafil standard is added to the final extracted sample.

    • Set C (Pre-Extraction Spike): Tadalafil standard is spiked into the plasma before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Low Tadalafil Signal and Poor Sensitivity

This is often a direct consequence of ion suppression. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce ion suppression by removing interfering matrix components before they enter the LC-MS/MS system.[1][3][4]

Recommended Sample Preparation Techniques for Tadalafil:

TechniqueProtocolAdvantagesDisadvantages
Protein Precipitation (PPT) To 100 µL of plasma, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for injection.[5][6]Simple, fast, and inexpensive.May not remove all interfering phospholipids, leading to potential ion suppression.[4]
Liquid-Liquid Extraction (LLE) To 200 µL of plasma, add a basifying agent (e.g., 50 µL of 1M NaOH) and 1 mL of an immiscible organic solvent (e.g., diethyl ether/dichloromethane mixture). Vortex and centrifuge. Evaporate the organic layer and reconstitute in the mobile phase.[7][8][9]Cleaner extracts compared to PPT, effectively removes salts and many polar interferences.More time-consuming and requires larger volumes of organic solvents.[5]
Solid-Phase Extraction (SPE) Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange). Load the pre-treated plasma sample. Wash the cartridge with a weak organic solvent to remove interferences. Elute Tadalafil with a stronger solvent. Evaporate and reconstitute.[4][10]Provides the cleanest extracts, effectively removing phospholipids and other interferences.[4]More complex, time-consuming, and costly.

Quantitative Data Comparison of Sample Preparation Methods:

MethodTadalafil Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)90.38 - 97.3298.5 - 103.2[5]
Protein Precipitation (Acetonitrile)96.17 - 98.5956.16 - 58.46[6]
Liquid-Liquid Extraction91.07Not explicitly stated, but method was successful[8][9]
Solid-Phase Extraction98.95 - 100.61Minimal effect reported[10]

Note: The matrix effect can vary significantly between different studies and experimental conditions.

Step 2: Optimize Chromatographic Conditions

Adjusting the chromatographic separation can help to resolve Tadalafil from co-eluting, ion-suppressing compounds.[1]

Strategies for Chromatographic Optimization:

  • Column Selection: Utilize a high-efficiency column, such as a core-shell or sub-2 µm particle size C18 column, to improve peak shape and resolution.[5][11]

  • Mobile Phase Modification:

    • Organic Solvent: Test different organic modifiers like acetonitrile and methanol. Acetonitrile often provides better sensitivity for Tadalafil.[5]

    • Additives: The use of additives like formic acid (0.1%) and ammonium acetate (2-10 mM) can improve peak shape and ionization efficiency for Tadalafil.[5][7][12]

  • Gradient Elution: Employ a gradient elution program to separate early-eluting polar interferences and late-eluting non-polar compounds (like phospholipids) from the Tadalafil peak.[1][6]

Example Chromatographic Conditions for Tadalafil Analysis:

ParameterCondition 1Condition 2
Column Shiseido CAPCELL CORE C18 (100 x 2.1 mm, 2.7 µm)[5]Kinetex C18 (100 x 2.1 mm, 2.6 µm)[6]
Mobile Phase A 2.0 mM Ammonium Acetate with 0.1% Formic Acid in Water[5]2 mM Ammonium Acetate with 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]Acetonitrile with 0.1% Formic Acid[6]
Flow Rate 0.7 mL/min[5]0.25 mL/min[6]
Elution Isocratic (45% B)[5]Gradient[6]
Run Time 1.0 min[5]4.0 min[6]
Step 3: Optimize Mass Spectrometer Source Parameters

Fine-tuning the ESI source parameters can help to minimize the impact of ion suppression.

  • Ionization Mode: Tadalafil exhibits higher sensitivity in the positive ion detection mode.[5][9][12]

  • Source Temperature and Gas Flows: Optimize the source temperature and nebulizer/drying gas flows to ensure efficient desolvation of the ESI droplets.

  • Capillary Voltage: Adjust the capillary voltage to maximize the Tadalafil signal while minimizing the ionization of interfering compounds.

Typical MS/MS Transitions for Tadalafil:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Tadalafil390.4268.3[5][12]
Tadalafil390.2268.1[6][13]
Tadalafil-d3 (Internal Standard)393.1271.2[10]
Issue 2: Poor Reproducibility and Inaccurate Quantification

Even with a detectable signal, ion suppression can lead to variability in your results.

Step 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for unpredictable ion suppression is to use a stable isotope-labeled internal standard, such as Tadalafil-d3.[2] Since the SIL-IS has nearly identical physicochemical properties to Tadalafil, it will experience the same degree of ion suppression, allowing for accurate correction during data processing.[2]

Step 2: Dilute the Sample

If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on Tadalafil ionization.[1][2][14]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting ion suppression in Tadalafil LC-MS/MS analysis.

IonSuppressionTroubleshooting Start Start: Low Tadalafil Signal or Poor Reproducibility OptimizeSamplePrep Step 1: Optimize Sample Preparation Start->OptimizeSamplePrep PPT Protein Precipitation (PPT) OptimizeSamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->LLE SPE Solid-Phase Extraction (SPE) OptimizeSamplePrep->SPE CheckSignal Is Signal Improved and Reproducible? PPT->CheckSignal LLE->CheckSignal SPE->CheckSignal OptimizeChroma Step 2: Optimize Chromatography CheckSignal->OptimizeChroma No End End: Method Optimized CheckSignal->End Yes Column Change Column/Stationary Phase OptimizeChroma->Column MobilePhase Modify Mobile Phase OptimizeChroma->MobilePhase Gradient Adjust Gradient OptimizeChroma->Gradient CheckSignal2 Is Signal Improved and Reproducible? Column->CheckSignal2 MobilePhase->CheckSignal2 Gradient->CheckSignal2 OptimizeMS Step 3: Optimize MS Source CheckSignal2->OptimizeMS No CheckSignal2->End Yes SourceParams Adjust Source Parameters (Voltage, Gas, Temp) OptimizeMS->SourceParams CheckSignal3 Is Signal Improved and Reproducible? SourceParams->CheckSignal3 UseSILIS Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) CheckSignal3->UseSILIS No CheckSignal3->End Yes UseSILIS->End

A flowchart for troubleshooting ion suppression in Tadalafil LC-MS/MS analysis.

Understanding the Mechanism of Ion Suppression

The following diagram illustrates the competition for ionization in the ESI source, which is the fundamental cause of ion suppression.

IonSuppressionMechanism Mechanism of Ion Suppression in ESI-MS cluster_1 ESI Source cluster_2 Mass Spectrometer Tadalafil Tadalafil Droplet Charged Droplet Tadalafil->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ionization Ionization Process Droplet->Ionization MS_Inlet MS Inlet Ionization->MS_Inlet Tadalafil Ions (Suppressed) Detector Detector Signal MS_Inlet->Detector

Competition between Tadalafil and matrix components for ionization in the ESI source.

References

Technical Support Center: ent-Tadalafil-d3 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of ent-Tadalafil-d3.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue: Poor Chiral Separation of this compound and Tadalafil

Question: My HPLC analysis shows poor resolution between this compound and Tadalafil. How can I improve the separation?

Answer: Achieving baseline separation of Tadalafil enantiomers is critical for obtaining pure this compound. Here are several factors to consider for optimizing the chiral HPLC method.[1][2][3][4]

Troubleshooting Steps:

  • Verify Column and Mobile Phase: The most common and effective method for separating Tadalafil isomers is using a Chiralpak AD column with a mobile phase consisting of a hexane and isopropyl alcohol (IPA) mixture.[1][2][3][4] A 1:1 (v/v) ratio of hexane to IPA has been shown to provide good resolution.[1][2][3][4]

  • Optimize Mobile Phase Composition: If separation is still not optimal, adjust the hexane/IPA ratio. Increasing the proportion of hexane can improve resolution, but it will also increase the retention time.[1]

  • Check Flow Rate and Temperature: Ensure the flow rate and column temperature are optimized and stable. A typical flow rate is around 1.0 to 1.2 mL/min.[5][6]

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection to prevent peak distortion.

  • System Suitability: Perform a system suitability test to ensure your HPLC system is performing correctly. Check for any leaks, blockages, or issues with the pump or detector.

DOT Script for Troubleshooting Chiral Separation

G start Poor Chiral Separation check_column Verify Chiralpak AD column and Hexane/IPA mobile phase start->check_column optimize_mobile_phase Adjust Hexane/IPA ratio (increase hexane for better resolution) check_column->optimize_mobile_phase If separation is still poor check_hplc_params Check flow rate (1.0-1.2 mL/min) and column temperature optimize_mobile_phase->check_hplc_params sample_prep Ensure proper sample dissolution check_hplc_params->sample_prep system_suitability Perform system suitability test sample_prep->system_suitability end_good Separation Achieved system_suitability->end_good If successful end_bad Consult Instrument Manual/ Technical Support system_suitability->end_bad If issues persist G start Crude this compound dissolution Dissolve in appropriate solvent system with heating start->dissolution cooling Controlled cooling to induce crystallization dissolution->cooling seeding Optional: Add seed crystals cooling->seeding filtration Filter the crystals seeding->filtration washing Wash with cold solvent filtration->washing drying Dry the purified product washing->drying end Pure this compound drying->end

References

Technical Support Center: Ensuring Isotopic Purity of ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the isotopic purity of ent-Tadalafil-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated enantiomer of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. The "-d3" designation indicates that three hydrogen atoms on the N-methyl group of the piperazine ring have been replaced with deuterium atoms. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of Tadalafil or its enantiomer in biological matrices using mass spectrometry-based methods.[1][2]

Q2: What is the acceptable level of isotopic purity for this compound to be used as an internal standard?

A2: For reliable quantitative analysis, deuterated internal standards should ideally have a high isotopic enrichment, typically ≥98%. This minimizes the contribution of the internal standard's signal to the analyte's signal, which is crucial for the accuracy of the assay, especially at the lower limit of quantification.

Q3: What are the recommended analytical techniques for determining the isotopic purity of this compound?

A3: The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is used to determine the distribution of isotopologues (d0, d1, d2, d3), while ¹H NMR and ²H NMR can confirm the position of the deuterium label and provide quantitative information on isotopic enrichment.[3][4]

Q4: Why is it important to assess the presence of lower isotopologues (d0, d1, d2)?

A4: The presence of lower isotopologues, particularly the non-deuterated (d0) species, can interfere with the quantification of the unlabeled analyte, leading to an overestimation of its concentration. Therefore, it is crucial to quantify the percentage of each isotopologue to ensure the accuracy of the bioanalytical method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isotopic purity assessment of this compound.

Mass Spectrometry Analysis Issues
Issue Potential Cause(s) Troubleshooting Steps
Higher than expected d0 (unlabeled Tadalafil) signal 1. Incomplete deuteration during synthesis.2. Contamination with unlabeled Tadalafil.3. In-source hydrogen/deuterium (H/D) back-exchange.[3][5]1. Review the synthesis protocol, particularly the deuterated methylating agent's purity and reaction conditions.2. Ensure rigorous purification of the final product using techniques like HPLC.3. Optimize MS source conditions (e.g., lower source temperature, use aprotic solvents) to minimize H/D exchange.[3][5]
Presence of d1 and d2 isotopologues 1. Use of a deuterated methylating agent with insufficient isotopic enrichment.2. H/D scrambling during the synthesis or purification process.1. Verify the isotopic purity of the deuterated starting material.2. Analyze reaction intermediates to pinpoint the step where scrambling occurs.
Poor peak shape or signal intensity 1. Suboptimal LC-MS/MS method parameters.2. Matrix effects from the sample.1. Optimize mobile phase, gradient, and column selection.2. Adjust ESI source parameters (e.g., capillary voltage, gas flow).3. Implement a more effective sample clean-up procedure.
Inconsistent isotopic ratio between runs 1. Instability of the compound in the analytical solvent.2. Fluctuations in MS source conditions.1. Assess the stability of this compound in the chosen solvent over time.2. Ensure the mass spectrometer is properly calibrated and stabilized before analysis.
NMR Analysis Issues
Issue Potential Cause(s) Troubleshooting Steps
Residual proton signal in the methyl region in ¹H NMR Incomplete deuteration.Quantify the integral of the residual methyl proton signal relative to other protons in the molecule to estimate the percentage of the d0 impurity.
Low signal-to-noise ratio in ²H NMR 1. Insufficient sample concentration.2. Suboptimal NMR acquisition parameters.1. Increase the sample concentration if possible.2. Increase the number of scans and optimize the relaxation delay.
Broad peaks in ²H NMR Natural characteristic of deuterium signals due to quadrupolar relaxation.[6]This is expected. Ensure proper phasing and baseline correction for accurate integration.

Experimental Protocols

Isotopic Purity Assessment by LC-MS/MS

Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of ent-Tadalafil.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 4 µm).

    • Mobile Phase: A gradient of methanol and 10 mM ammonium formate (pH 4.0).

    • Flow Rate: 0.9 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitor the following ions:

      Isotopologue Precursor Ion (m/z) Product Ion (m/z)
      Tadalafil (d0) 390.3 268.2
      ent-Tadalafil-d1 391.3 269.2
      ent-Tadalafil-d2 392.3 270.2

      | this compound | 393.3 | 271.2 |

  • Data Analysis:

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

    • Correct for the natural abundance of ¹³C isotopes in the unlabeled Tadalafil molecule.

Isotopic Enrichment Confirmation by ²H NMR

Objective: To confirm the presence and determine the isotopic enrichment of deuterium at the N-methyl position.

Instrumentation:

  • High-field NMR spectrometer equipped with a deuterium probe.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., chloroform or DMSO) to obtain a high-concentration sample.

  • NMR Acquisition:

    • Acquire a one-dimensional ²H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The ²H NMR spectrum should show a signal corresponding to the -CD₃ group. The chemical shift will be similar to the proton chemical shift of the N-CH₃ group in unlabeled Tadalafil.

    • Integrate the deuterium signal and compare it to a known internal standard if absolute quantification is required. The absence of other deuterium signals confirms the specific labeling at the N-methyl position.[6]

Visualizations

PDE5_Signaling_Pathway NO NO sGC sGC cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG PKG cGMP->PKG activates Tadalafil Tadalafil Tadalafil->PDE5 inhibits Relaxation Relaxation PKG->Relaxation promotes

Caption: PDE5 signaling pathway and the inhibitory action of Tadalafil.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Synthesis Purification Purification LCMS_Analysis LC-MS/MS Analysis Purification->LCMS_Analysis NMR_Analysis NMR Analysis (¹H and ²H) Purification->NMR_Analysis Data_Evaluation Data Evaluation LCMS_Analysis->Data_Evaluation NMR_Analysis->Data_Evaluation Purity_Confirmation Isotopic Purity Confirmed? Data_Evaluation->Purity_Confirmation Troubleshooting Troubleshoot Purity_Confirmation->Troubleshooting No Final_Product Final Product Purity_Confirmation->Final_Product Yes Troubleshooting->Synthesis

Caption: Experimental workflow for ensuring the isotopic purity of this compound.

References

Validation & Comparative

A Comparative Guide to ent-Tadalafil-d3 and ¹³C-Tadalafil as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods, particularly for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard, with deuterium (D) and carbon-13 (¹³C) being the most common isotopes used.[2] This guide provides a detailed comparison of two stable isotope-labeled internal standards for Tadalafil: ent-Tadalafil-d3 (a deuterated enantiomer) and ¹³C-Tadalafil.

Executive Summary

While both this compound and ¹³C-Tadalafil are suitable for use as internal standards, ¹³C-Tadalafil is generally considered the superior choice for quantitative bioanalysis. The key advantages of ¹³C-labeling include greater isotopic stability and minimal chromatographic shift relative to the analyte.[3][4] Deuterated standards like this compound, while often more readily available and less expensive, can sometimes exhibit chromatographic separation from the unlabeled analyte, which may lead to differential matrix effects and compromise data accuracy.[3] The choice of the enantiomeric form, ent-Tadalafil, for the deuterated standard is a sound strategy to ensure the isotopic label is on a stable part of the molecule, though the fundamental properties of deuterium labeling remain.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of this compound versus ¹³C-Tadalafil based on the general principles of stable isotope labeling.

Performance ParameterThis compound¹³C-TadalafilRationale
Chromatographic Co-elution May exhibit a slight retention time shift from Tadalafil.Expected to have virtually identical retention time to Tadalafil.[5]The larger mass difference between deuterium and hydrogen can lead to differences in physicochemical properties, affecting chromatographic behavior.[4] ¹³C has a smaller relative mass difference to ¹²C, resulting in negligible chromatographic isotope effects.
Isotopic Stability Generally stable, but a theoretical risk of back-exchange exists if deuterium is in a labile position.Highly stable with no risk of isotopic exchange.[4]The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions. Deuterium on certain positions could theoretically exchange with protons from the solvent.[3]
Matrix Effect Compensation Good, but can be compromised if there is chromatographic separation from the analyte.Excellent, as co-elution ensures both the analyte and IS experience the same matrix effects at the same time.[2]If the IS and analyte elute at different times, they may be subjected to different co-eluting matrix components, leading to varied ion suppression or enhancement.[3]
Mass Spectrometric Cross-talk Minimal, with a +3 Da mass difference.Minimal, depending on the number and position of ¹³C labels.A mass difference of 4-5 Da is ideal to minimize cross-talk, but +3 Da is generally sufficient.[2]
Availability and Cost Often more readily available and less expensive.[5]Typically more expensive and may have more limited commercial availability.[5]The synthetic routes for introducing deuterium can be simpler and cheaper than those for ¹³C labeling.

Experimental Protocols

A typical experimental workflow for the quantification of Tadalafil in human plasma using a stable isotope-labeled internal standard is outlined below. This protocol can be adapted for use with either this compound or ¹³C-Tadalafil.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL of this compound or ¹³C-Tadalafil in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve ionization. For example, an isocratic elution with 55:45 (v/v) acetonitrile and 2.0 mM ammonium acetate with 0.1% formic acid.[6]

  • Flow Rate: 0.3 - 0.7 mL/min.[6]

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3[6]

    • This compound: m/z 393.4 → 271.3 (predicted)

    • ¹³C-Tadalafil (e.g., with 6 ¹³C): m/z 396.4 → 274.3 (predicted)

Visualizing Methodologies and Pathways

Workflow for Internal Standard Use in Bioanalysis

The following diagram illustrates the logical steps in a typical bioanalytical workflow where an internal standard is incorporated.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: Bioanalytical workflow using an internal standard.

Tadalafil's Signaling Pathway

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The diagram below shows its mechanism of action in smooth muscle relaxation.

Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates 5'-GMP 5'-GMP PDE5->5'-GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits Relaxation Relaxation PKG->Relaxation leads to

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Conclusion

For the development of high-quality, reliable bioanalytical methods for Tadalafil, ¹³C-Tadalafil is the recommended internal standard . Its key advantages of co-elution with the analyte and superior isotopic stability provide a higher degree of confidence in the accuracy and precision of the quantitative results.[2][4] While this compound can be a viable and more cost-effective alternative, careful validation is required to ensure that any potential chromatographic shift does not negatively impact the assay's performance under the specific experimental conditions.[3][7] The ultimate choice will depend on the specific requirements of the study, regulatory expectations, and budget constraints.

References

The Gold Standard for Tadalafil Quantification: A Comparative Analysis of ent-Tadalafil-d3 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tadalafil is paramount for pharmacokinetic studies, bioequivalence assessments, and quality control. The choice of an appropriate internal standard is critical to achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical methods.

This guide provides an objective comparison of the accuracy and precision of Tadalafil quantification using its deuterated enantiomer, ent-Tadalafil-d3, against a commonly used alternative, Sildenafil. This analysis is supported by experimental data from published studies, offering a clear perspective on the advantages and potential trade-offs of each approach.

While the ideal internal standard is a stable isotope-labeled version of the analyte, such as Tadalafil-d3, the specific use of the enantiomer this compound is less documented in readily available literature. However, the principles of using a deuterated internal standard remain the same. The data presented for Tadalafil-d3 serves as a strong surrogate for the performance expected from this compound.

Comparative Analysis of Analytical Methods

The two primary methods for Tadalafil quantification in human plasma are compared here: one utilizing a deuterated internal standard (Tadalafil-d3) and the other a structural analog (Sildenafil).

Method 1: Tadalafil Quantification with Tadalafil-d3 as an Internal Standard

A highly sensitive and robust LC-MS/MS method for the determination of Tadalafil in human plasma has been validated using Tadalafil-d3 as the internal standard.

Experimental Protocol:

  • Sample Preparation: Tadalafil and its deuterated internal standard, Tadalafil-d3, are extracted from 200 µL of human plasma using solid-phase extraction (SPE) with Phenomenex Strata-X-C 33 µ extraction cartridges.

  • Chromatographic Separation: The analysis is performed on a Synergi™ Hydro-RP C18 column (100 mm × 4.6 mm, 4 µm) with a mobile phase of methanol and 10 mM ammonium formate at a pH of 4.0 (90:10, v/v). The flow rate is maintained at 0.9 mL/min.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode is used for quantification. The multiple reaction monitoring (MRM) transitions are m/z 390.3 → 268.2 for Tadalafil and m/z 393.1 → 271.2 for Tadalafil-d3.

Method 2: Tadalafil Quantification with Sildenafil as an Internal Standard

A simple, rapid, and reliable UPLC-MS/MS method has been developed and validated for the determination of Tadalafil in human plasma using Sildenafil as the internal standard.

Experimental Protocol:

  • Sample Preparation: Plasma samples undergo deproteinization with acetonitrile.

  • Chromatographic Separation: Chromatographic separation is achieved on a Shiseido C18 column (100 × 2.1 mm, 2.7 µm) with an isocratic elution. The mobile phase consists of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid, at a flow rate of 0.7 mL/min.

  • Mass Spectrometric Detection: Quantification is performed using a triple quadrupole mass spectrometer with ESI in the positive ion mode. The MRM transitions are m/z 390.4 → 268.3 for Tadalafil and m/z 475.3 → 283.3 for Sildenafil.

Quantitative Data Comparison

The following tables summarize the validation parameters for both analytical methods, providing a direct comparison of their performance.

Table 1: Method Validation Parameters for Tadalafil Quantification

ParameterMethod 1: Tadalafil-d3 Internal StandardMethod 2: Sildenafil Internal Standard
Linearity Range 0.50–500 ng/mL5–1,000 ng/mL
Correlation Coefficient (r²) ≥ 0.9994Not explicitly stated, but method fully validated
Lower Limit of Quantification (LLOQ) 0.50 ng/mL5 ng/mL
Intra-batch Precision (% CV) ≤ 3.7%within 8.4%
Inter-batch Precision (% CV) ≤ 3.2%within 8.4%
Intra-batch Accuracy (% Recovery) 97.9%–102.0%lower than -3.2% (%RE)
Inter-batch Accuracy (% Recovery) 97.8%–104.1%lower than -3.2% (%RE)
Extraction Recovery of Tadalafil 98.95%–100.61%90.38%–97.32%
Extraction Recovery of Internal Standard 100.12% (Tadalafil-d3)97.3% (Sildenafil)
Matrix Effect (IS-normalized) 0.986 to 1.020Tadalafil: 98.5%–103.2%, Sildenafil: 93.4%

Visualizing the Process and Pathway

To better understand the experimental process and the mechanism of action of Tadalafil, the following diagrams are provided.

G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Spiking Spiking with Internal Standard (this compound or Sildenafil) Plasma_Separation->Spiking Extraction Extraction (SPE or Protein Precipitation) Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Injection Injection into UPLC/HPLC Evaporation_Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Peak Area Ratio Calculation Integration->Ratio Calibration_Curve Concentration Determination (from Calibration Curve) Ratio->Calibration_Curve

Figure 1: Experimental workflow for Tadalafil quantification in plasma.

A Comparative Guide to the Validation of an Analytical Method for Tadalafil using ent-Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Tadalafil in biological matrices, with a focus on the validation of a method using the deuterated internal standard, ent-Tadalafil-d3. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering distinct advantages over the use of non-isotopically labeled analogs. This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid researchers in the selection and implementation of the most appropriate analytical strategy for their Tadalafil-related studies.

Data Presentation: Performance Comparison of Internal Standards

The choice of internal standard is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled internal standard like this compound is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to better compensation for variability during sample preparation and analysis. The following tables summarize key validation parameters from published studies, comparing methods using this compound with those employing a common alternative, Sildenafil.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Tadalafil Analysis

ParameterMethod with this compoundMethod with Sildenafil
Linearity Range 0.50–500 ng/mL[1][2][3]5–1,000 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[1][2][3]5 ng/mL[4][5]
Intra-batch Precision (% CV) ≤ 3.7%[1][2][3]≤ 8.4%[4][5]
Inter-batch Precision (% CV) ≤ 3.2%[3]≤ 8.4%[4][5]
Intra-batch Accuracy 97.9%–102.0%[3]Lower than -3.2% (relative error)[4][5]
Inter-batch Accuracy 97.8%–104.1%[1][2][3]Not explicitly stated in the same format
Recovery of Tadalafil 98.95%–100.61%[1][2][3]90.38%–97.32%[4]
Recovery of Internal Standard ~100.12%[3]~97.3%[4]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of Tadalafil in human plasma using either this compound or Sildenafil as the internal standard.

Method 1: Using this compound as Internal Standard

This method is adapted from a highly sensitive LC-MS/MS protocol for the determination of Tadalafil in human plasma.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard solution (this compound).

  • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Phenomenex Strata-X-C).

  • Wash the SPE cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).[1][2]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0).[1][2]

  • Flow Rate: 0.9 mL/min.[1][2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[1][2][3]

    • This compound: m/z 393.1 → 271.2[1][2][3]

Method 2: Using Sildenafil as Internal Standard

This method is based on a validated UPLC-MS/MS protocol for the determination of Tadalafil in human plasma.[4][5]

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add an internal standard solution of Sildenafil.

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject a portion of the supernatant into the LC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: A UPLC system for rapid analysis.

  • Column: A reversed-phase C18 column (e.g., Shiseido C18, 100 × 2.1 mm, 2.7 µm).[4]

  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium acetate with 0.1% formic acid).[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3[4]

    • Sildenafil: m/z 475.3 → 283.3[4]

Mandatory Visualizations

Tadalafil's Mechanism of Action: The PDE5 Signaling Pathway

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4] The inhibition of this enzyme leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. This signaling pathway is central to its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active GMP GMP cGMP->GMP hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP breaks down Relaxation Smooth Muscle Relaxation PKG->Relaxation Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Tadalafil inhibits PDE5, increasing cGMP and promoting smooth muscle relaxation.
Experimental Workflow: Tadalafil Quantification in Plasma

The following diagram illustrates a typical workflow for the quantification of Tadalafil in plasma samples using LC-MS/MS with an internal standard.

Tadalafil_Quantification_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Sildenafil) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (SPE or Protein Precipitation) Add_IS->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Concentration Results Data_Analysis->Results

A typical bioanalytical workflow for Tadalafil quantification in plasma samples.

References

A Comparative Guide to the Bioanalysis of Tadalafil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Tadalafil in human plasma. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and implementation of appropriate analytical methodologies. Data and protocols are compiled from several independent laboratory validations.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of different analytical methods used for Tadalafil bioanalysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 5–1,000[1][2]22.2-1111.3[3]0.50–500[4]5.00–1000.00[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1][2]22.2[3]0.50[4]5.00[5]
Intra-day Precision (%RSD) < 8.4[1][2]Not Reported< 3.7[4]Not Reported
Inter-day Precision (%RSD) < 8.4[1][2]Not Reported< 3.2[4]Not Reported
Intra-day Accuracy (%RE) < -3.2[1][2]Not Reported97.9–102.0[4]Not Reported
Inter-day Accuracy (%RE) < -3.2[1][2]Not Reported97.8–104.1[4]Not Reported
Extraction Recovery (%) 90.38 - 97.32[1]Not Reported98.95 - 100.61[4]Not Reported
Internal Standard (IS) Sildenafil[1][6]Not ReportedTadalafil-d3[4]Not Reported

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 5 (LC-UV)Method 6 (RP-HPLC)
Linearity Range (µg/mL) 0.25-5[7]30-70[8]
Lower Limit of Quantification (LLOQ) (µg/mL) < 0.253.61[8]
Limit of Detection (LOD) (µg/mL) Not Reported1.19[8]
Intra-day Precision (%RSD) < 15[7]Not Reported
Inter-day Precision (%RSD) < 15[7]Not Reported
Accuracy (%) within 15%Not Reported
Extraction Recovery (%) Not ReportedNot Reported
Internal Standard (IS) Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Method 1: UPLC-MS/MS

  • Sample Preparation : Protein precipitation with acetonitrile is used to extract Tadalafil from human plasma.[1][2]

  • Chromatography : A Shiseido C18 column (100 × 2.1 mm, 2.7 µm) is used with an isocratic mobile phase of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid. The flow rate is 0.7 mL/min.[1][2]

  • Detection : Mass spectrometry is performed using multiple reaction monitoring (MRM). The precursor to product ion transition for Tadalafil is m/z 390.4 → 268.3, and for the internal standard (Sildenafil) it is m/z 475.3 → 283.3.[1][2]

Method 3: LC-MS/MS with Solid-Phase Extraction

  • Sample Preparation : Solid-phase extraction (SPE) using Phenomenex Strata-X-C 33 µ extraction cartridges is employed for plasma sample cleanup.[4]

  • Chromatography : A Synergi™ Hydro-RP C18 column (100 mm × 4.6 mm, 4 µm) is used with a mobile phase of methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v). The flow rate is 0.9 mL/min.[4]

  • Detection : A triple quadrupole mass spectrometer with electrospray ionization (ESI) in MRM mode is used. The ion transitions are m/z 390.3 → 268.2 for Tadalafil and m/z 393.1 → 271.2 for the internal standard (Tadalafil-d3).[4]

Method 5: LC-UV

  • Sample Preparation : Protein precipitation with acetonitrile is used for sample preparation.[7]

  • Chromatography : A Phenomenex Luna C18 column (150 x 4.6 mm, 5µ) is used with a mobile phase of acetonitrile and water (45:55, v/v). The flow rate is 1.0 ml/min.[7]

  • Detection : UV detection is performed at a wavelength of 286 nm.[7]

Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

cluster_0 Generic LC-MS/MS Workflow for Tadalafil Bioanalysis plasma_sample Human Plasma Sample add_is Add Internal Standard (e.g., Sildenafil or Tadalafil-d3) plasma_sample->add_is extraction Sample Extraction (Protein Precipitation or SPE) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A generalized workflow for the bioanalysis of Tadalafil using LC-MS/MS.

cluster_1 HPLC-UV Workflow for Tadalafil Bioanalysis plasma_sample_uv Human Plasma Sample protein_precipitation_uv Protein Precipitation (with Acetonitrile) plasma_sample_uv->protein_precipitation_uv centrifugation_uv Centrifugation protein_precipitation_uv->centrifugation_uv supernatant_uv Collect Supernatant centrifugation_uv->supernatant_uv hplc_injection_uv Inject into HPLC-UV System supernatant_uv->hplc_injection_uv separation_uv Chromatographic Separation (C18 Column) hplc_injection_uv->separation_uv uv_detection UV Detection (at 286 nm) separation_uv->uv_detection quantification_uv Quantification uv_detection->quantification_uv

Caption: A typical workflow for the bioanalysis of Tadalafil using HPLC-UV.

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[9] By inhibiting PDE5, tadalafil leads to an increase in cyclic guanosine monophosphate (cGMP), which results in vasodilation.[9] This mechanism of action is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[9] The long half-life of Tadalafil, approximately 17.5 hours, allows for flexible dosing.[9]

cluster_2 Tadalafil's Mechanism of Action Tadalafil Tadalafil PDE5 PDE5 Inhibition Tadalafil->PDE5 inhibits cGMP Increased cGMP PDE5->cGMP leads to Vasodilation Vasodilation cGMP->Vasodilation Therapeutic_Effect Therapeutic Effect (e.g., Erectile Function) Vasodilation->Therapeutic_Effect

References

A Comparative Guide to Chiral Columns for Tadalafil Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation of Tadalafil's enantiomers is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. The choice of chiral stationary phase (CSP) is paramount for achieving efficient and robust enantioseparation. This guide provides a detailed comparison of three distinct types of chiral columns for the separation of Tadalafil and its isomers, supported by experimental data to aid researchers in selecting the optimal column for their specific needs.

Introduction to Chiral Separation of Tadalafil

Tadalafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension, possesses two chiral centers, resulting in four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). While the (6R, 12aR) enantiomer is the therapeutically active form, regulatory agencies require strict control of the other stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for this purpose. The selection of the appropriate chiral column is a crucial step in developing a reliable analytical method. This guide compares the performance of polysaccharide-based, and macrocyclic glycopeptide-based chiral columns for the separation of Tadalafil enantiomers.

Experimental Methodologies

The following sections detail the experimental conditions used for the chiral separation of Tadalafil on three different types of chiral columns.

Polysaccharide-Based Columns

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for their broad enantioselectivity.

1. Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))

A well-established method utilizes the Chiralpak AD column for the baseline separation of all four Tadalafil isomers.[1][2]

  • Column: Chiralpak AD, 10 µm

  • Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v)[1][2]

  • Flow Rate: 0.75 mL/min[1]

  • Temperature: 30°C[1]

  • Detection: UV at 220 nm[1][2]

2. Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

The Lux Amylose-1 column is presented as a guaranteed alternative to Chiralpak AD. An application note details its use for the separation of Tadalafil and its (6R, 12aS) diastereomer according to the USP monograph.

  • Column: Lux 5 µm Amylose-1 (150 x 4.6 mm)

  • Mobile Phase: Hexanes:Isopropanol (50:50, v/v)

  • Flow Rate: 0.75 mL/min

  • Temperature: 30°C

  • Detection: UV at 222 nm

Macrocyclic Glycopeptide-Based Column

Macrocyclic glycopeptide columns offer a different chiral recognition mechanism and can be effective for separating a wide range of compounds.

A simple isocratic reversed-phase liquid chromatography (RP-LC) method has been developed for the separation and quantification of the enantiomer of (R,R)-tadalafil.

  • Column: Bonded macrocyclic glycopeptide stationary phase

  • Mobile Phase: A simple mixture of reverse phase solvents.

  • Elution Time: Approximately 20 minutes.

Performance Data Comparison

The following table summarizes the quantitative performance data for the chiral separation of Tadalafil on the different columns.

Chiral Column TypeColumn NameAnalytes SeparatedMobile PhaseResolution (Rs)Retention Factor (k')Separation Factor (α)
Polysaccharide Chiralpak AD All four Tadalafil isomersHexane:IPA (1:1)> 2.0 for all pairs[1][2](6R, 12aS): 3.12(6R, 12aR): 6.61(6S, 12aS): 9.72(6S, 12aR): 12.05[1]Not explicitly stated
Polysaccharide Lux Amylose-1 Tadalafil & (6R, 12aS) diastereomerHexanes:Isopropanol (50:50)> 2.0Not explicitly statedNot explicitly stated
Macrocyclic Glycopeptide Not Specified(R,R)-Tadalafil & its enantiomerReversed-phase solvents> 2.4Not explicitly statedNot explicitly stated

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the decision-making involved in chiral column selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Tadalafil Sample Solution Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA) HPLC HPLC System MobilePhase->HPLC Column Install Chiral Column (e.g., Chiralpak AD) HPLC->Column Column->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate Performance Metrics (Rs, k', α) Chromatogram->Analysis

Experimental workflow for Tadalafil chiral separation.

Column_Selection Start Start: Need to Separate Tadalafil Enantiomers CSP_Type Select Chiral Stationary Phase (CSP) Type Start->CSP_Type Polysaccharide Polysaccharide-Based (e.g., Chiralpak AD, Lux Amylose-1) CSP_Type->Polysaccharide Broad applicability Macrocyclic Macrocyclic Glycopeptide-Based CSP_Type->Macrocyclic Alternative selectivity Pirkle Pirkle-Type (e.g., Whelk-O1) CSP_Type->Pirkle Different mechanism Method_Dev Perform Method Development (Mobile Phase Optimization) Polysaccharide->Method_Dev Macrocyclic->Method_Dev Pirkle->Method_Dev Performance_Eval Evaluate Performance (Resolution, Tailing, Time) Method_Dev->Performance_Eval Performance_Eval->CSP_Type Does not meet requirements Optimal_Column Select Optimal Column Performance_Eval->Optimal_Column Meets requirements

Logical flow for chiral column selection.

Comparative Analysis

  • Polysaccharide-Based Columns (Chiralpak AD, Lux Amylose-1): These columns demonstrate excellent performance in separating all four isomers of Tadalafil or its key diastereomer. The Chiralpak AD provides a well-documented method with baseline separation and high resolution.[1][2] The availability of detailed retention factor data for the Chiralpak AD allows for a more in-depth understanding of the separation. The Lux Amylose-1 serves as a viable alternative, meeting USP monograph requirements for resolution. The primary separation mechanism for these columns involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide.

  • Macrocyclic Glycopeptide-Based Columns: This type of column offers a different selectivity profile, which can be advantageous when polysaccharide-based columns do not provide adequate separation. The reported resolution of greater than 2.4 for the separation of (R,R)-Tadalafil and its enantiomer indicates a high degree of enantioselectivity. The separation on these columns is based on a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity. The use of reversed-phase solvents can also be an advantage in terms of solvent compatibility and sample solubility.

  • Pirkle-Type Columns (e.g., Whelk-O1): While specific application data for Tadalafil separation on a Pirkle-type column was not found in the reviewed literature, these columns represent another important class of CSPs. They operate on a π-acceptor/π-donor interaction mechanism. The Whelk-O1, for instance, is known for its broad applicability and durability. For compounds that are not well-resolved on polysaccharide or macrocyclic glycopeptide phases, a Pirkle-type column would be a logical next step in method development.

Conclusion

For the chiral separation of Tadalafil, polysaccharide-based columns like Chiralpak AD and Lux Amylose-1 offer proven and robust solutions with excellent resolution. The Chiralpak AD has the advantage of publicly available detailed performance data for all four isomers. When seeking alternative selectivity or when developing a reversed-phase method, a macrocyclic glycopeptide-based column is a strong candidate, demonstrating high resolving power. While a specific method was not identified, Pirkle-type columns remain a valuable tool in the chromatographer's arsenal for challenging separations. The choice of the optimal column will ultimately depend on the specific requirements of the analysis, including the isomers to be separated, desired run time, and available instrumentation. It is recommended to screen multiple column types during method development to identify the most suitable stationary phase for a given application.

References

Cross-Validation of Tadalafil Assays: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tadalafil in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative analysis of Tadalafil assays using different internal standards, with supporting experimental data and detailed methodologies.

Comparative Analysis of Tadalafil Assays with Various Internal Standards

The selection of an internal standard is a pivotal step in the development of a reliable Tadalafil assay. The most common choices include structurally similar analogs or stable isotope-labeled versions of the analyte. This section compares the performance of Tadalafil assays utilizing Sildenafil, Tadalafil-d3, and Lansoprazole as internal standards.

Internal StandardAnalyte/IS Transition (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Recovery (%)
Sildenafil Tadalafil: 390.4 → 268.3 Sildenafil: 475.3 → 283.35–1,0005Within 8.4Within 8.4Lower than -3.2Tadalafil: 90.38 - 97.32 Sildenafil: 97.3
Tadalafil-d3 Tadalafil: 390.3 → 268.2 Tadalafil-d3: 393.1 → 271.20.50–5000.50≤ 3.7≤ 3.797.8 to 104.198.95 to 100.61
Lansoprazole Tadalafil: 390.2 → 268.1 Lansoprazole: 370.3 → 252.02 - 160 (in rat plasma)21.90 to 5.523.42 to 8.1995.80 to 99.6696.17 to 98.59

Experimental Workflows and Methodologies

The following sections detail the experimental protocols for Tadalafil assays with different internal standards, providing a basis for methodological comparison.

Tadalafil Assay Workflow

Tadalafil Assay Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Addition of Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifugation protein_precipitation->vortex_centrifuge supernatant_collection Supernatant Collection vortex_centrifuge->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: General workflow for the bioanalysis of Tadalafil in plasma samples.

Signaling Pathway of Tadalafil's Mechanism of Action

Tadalafil Signaling Pathway cluster_NO_pathway Nitric Oxide Pathway cluster_PDE5_inhibition PDE5 Inhibition cluster_physiological_effect Physiological Effect NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP Five_GMP 5'-GMP cGMP->Five_GMP hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) Tadalafil Tadalafil Tadalafil->PDE5 inhibits Calcium Decreased Intracellular Ca2+ PKG->Calcium Relaxation Smooth Muscle Relaxation Calcium->Relaxation

Caption: Tadalafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

Detailed Experimental Protocols

Tadalafil Assay with Sildenafil as Internal Standard[1][2]
  • Sample Preparation : Plasma samples were deproteinized using acetonitrile.[1] Sildenafil was used as the internal standard.[1][2]

  • Liquid Chromatography :

    • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)[1] or Phenomenex Gemini C18 (4.6 mm x 50 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid[1] or Methanol: 10mM Ammonium Acetate in water (pH 6.38) (9:1 v/v).[2]

    • Flow Rate: 0.7 mL/min[1] or 0.5 mL/min.[2]

  • Mass Spectrometry :

    • Ionization Mode: Positive electrospray ionization (ESI).[1][2]

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Tadalafil (m/z 390.4 → 268.3) and Sildenafil (m/z 475.3 → 283.3).[1]

Tadalafil Assay with Tadalafil-d3 as Internal Standard[3]
  • Sample Preparation : Solid-phase extraction using Phenomenex Strata-X-C 33 µ extraction cartridges from 200 µL of plasma. Tadalafil-d3 was used as the internal standard.

  • Liquid Chromatography :

    • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).

    • Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v).

    • Flow Rate: 0.9 mL/min.

  • Mass Spectrometry :

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Tadalafil (m/z 390.3 → 268.2) and Tadalafil-d3 (m/z 393.1 → 271.2).[3]

Tadalafil Assay with Lansoprazole as Internal Standard[4][5]
  • Sample Preparation : Acetonitrile-induced protein precipitation from rat plasma. Lansoprazole was used as the internal standard.[4][5]

  • Liquid Chromatography :

    • Column: Kinetex C18 (100 × 2.1 mm, 2.6 µm).[5]

    • Mobile Phase: Gradient elution with 2 mM ammonium acetate and 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: 0.25 mL/min.[5]

  • Mass Spectrometry :

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Tadalafil (m/z 390.2 → 268.1) and Lansoprazole (m/z 370.3 → 252.0).[4]

Conclusion

The choice of internal standard significantly influences the performance of Tadalafil bioanalytical assays. Tadalafil-d3, as a stable isotope-labeled internal standard, is generally considered the gold standard due to its ability to closely mimic the analyte's behavior, resulting in high accuracy and precision. However, structurally similar analogs like Sildenafil can also provide reliable results and may be a more cost-effective option. The selection of an appropriate internal standard should be based on the specific requirements of the study, including desired sensitivity, accuracy, and cost considerations. Cross-validation of methods with different internal standards can provide valuable insights into the robustness and reliability of the assay.

References

A Head-to-Head Battle of Internal Standards: Ent-Tadalafil-d3 vs. Structural Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals in the quantitative analysis of Tadalafil.

In the precise world of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison between the performance of a stable isotope-labeled (SIL) internal standard, ent-Tadalafil-d3, and commonly used structural analog internal standards for the quantification of Tadalafil.

The primary advantage of a stable isotope-labeled internal standard like this compound is its near-identical physicochemical properties to the analyte, Tadalafil. With the exception of a slight mass difference due to the deuterium atoms, it behaves identically during extraction and chromatographic separation and experiences the same degree of ionization and potential matrix effects in the mass spectrometer. This co-elution and similar ionization behavior lead to more effective compensation for analytical variability.

Structural analog internal standards, such as Sildenafil or Vardenafil, are molecules with similar but not identical chemical structures to the analyte. While they are cost-effective and readily available, their differences in polarity, ionization efficiency, and chromatographic retention can lead to less accurate correction for matrix effects and other sources of error.

Performance Data: A Comparative Overview

The following table summarizes key performance metrics from various bioanalytical method validation studies for Tadalafil, utilizing either a deuterated internal standard (Tadalafil-d3) or a structural analog internal standard (Sildenafil). It is important to note that these data are compiled from different studies and serve as a representative comparison of the expected performance.

Performance MetricThis compound (SIL IS)Sildenafil (Structural Analog IS)
Intra-day Precision (%CV) 0.9% - 3.7%< 8.4%
Inter-day Precision (%CV) 1.0% - 3.2%< 8.4%
Accuracy 97.8% - 104.1%96.8% - 103.2%
Recovery of Tadalafil 98.95% - 100.61%90.38% - 97.32%
Recovery of Internal Standard ~86.66% (Tadalafil-d3)~97.3% (Sildenafil)
Matrix Effect (Analyte) Minimal / Compensated98.5% - 103.2%
Matrix Effect (Internal Standard) Not explicitly stated, but assumed to be similar to analyte93.4%

Experimental Protocols

The data presented above are derived from typical experimental workflows for the bioanalysis of Tadalafil in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)

A common and rapid method for sample preparation involves protein precipitation.

  • To 200 µL of plasma sample, add the internal standard solution (either this compound or Sildenafil).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC Column: A C18 reversed-phase column is typically used (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate) is employed.

  • Flow Rate: Typically around 0.8 - 1.0 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2

    • This compound: m/z 393.1 → 271.2

    • Sildenafil: m/z 475.3 → 283.3

Visualizing the Workflow: SIL vs. Structural Analog

The following diagrams illustrate the conceptual differences in how a stable isotope-labeled internal standard and a structural analog internal standard function within an LC-MS/MS workflow, particularly in the context of compensating for matrix effects.

G cluster_0 Stable Isotope-Labeled IS (this compound) cluster_1 Structural Analog IS (e.g., Sildenafil) Analyte_SIL Tadalafil Coelution_SIL Co-elution Analyte_SIL->Coelution_SIL Identical Retention Time IS_SIL This compound IS_SIL->Coelution_SIL Identical Retention Time Matrix_SIL Matrix Components Matrix_SIL->Coelution_SIL IonSource_SIL Ion Source (Matrix Effect) Coelution_SIL->IonSource_SIL MS_SIL Mass Spectrometer IonSource_SIL->MS_SIL Similar Ionization Suppression/ Enhancement Result_SIL Result_SIL MS_SIL->Result_SIL Accurate Quantification Analyte_SA Tadalafil Elution_SA Differential Elution Analyte_SA->Elution_SA IS_SA Sildenafil IS_SA->Elution_SA Different Retention Time Matrix_SA Matrix Components Matrix_SA->Elution_SA IonSource_SA Ion Source (Matrix Effect) Elution_SA->IonSource_SA MS_SA Mass Spectrometer IonSource_SA->MS_SA Different Ionization Suppression/ Enhancement Result_SA Result_SA MS_SA->Result_SA Potential for Inaccurate Quantification

Caption: Workflow comparison of SIL vs. Structural Analog IS.

Discussion and Conclusion

The experimental data, while from separate sources, consistently demonstrates the superior performance of this compound as an internal standard for the bioanalysis of Tadalafil. The tighter precision (lower %CV) and consistently high accuracy and recovery values highlight its effectiveness in correcting for analytical variability.

The key advantage of this compound lies in its co-elution with Tadalafil. Because both compounds experience the same microenvironment as they pass through the LC column and enter the mass spectrometer's ion source, any matrix-induced suppression or enhancement of the signal affects both the analyte and the internal standard to the same degree. This allows for a more reliable and accurate ratio measurement, which is the basis of quantification.

In contrast, a structural analog like Sildenafil will have a different retention time. If a region of ion suppression from co-eluting matrix components coincides with the elution of Tadalafil but not Sildenafil (or vice versa), the ratio of their signals will be skewed, leading to inaccurate quantification. While the data shows that acceptable validation parameters can be achieved with a structural analog, the risk of unaccounted-for matrix effects is higher, potentially compromising the reliability of the data, especially in complex biological matrices.

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of a stable isotope-labeled internal standard such as this compound is the recommended approach. While the initial cost may be higher, the improved data quality, reduced risk of failed batches, and greater defensibility of the results provide a significant return on investment.

Assessing Tadalafil Calibration Curve Linearity: A Comparative Guide on the Use of ent-Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the linearity of Tadalafil calibration curves, with a specific focus on the use of its deuterated enantiomer, ent-Tadalafil-d3, as an internal standard (IS) in bioanalytical methods. As the therapeutic efficacy of Tadalafil resides in its (6R, 12aR) enantiomer, the choice of an appropriate internal standard is critical for accurate quantification in complex matrices such as plasma. This document compares the established use of Tadalafil-d3 with the theoretical and practical considerations of employing this compound, supported by experimental data and detailed protocols.

Data Presentation: Linearity of Tadalafil Calibration Curves

The linearity of an analytical method is a critical parameter demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a given range. For Tadalafil, various studies have established linear calibration curves using different internal standards. Below is a summary of quantitative data from representative studies.

Internal StandardAnalytical MethodMatrixConcentration Range (ng/mL)Correlation Coefficient (r²)Reference
Tadalafil-d3 LC-MS/MSHuman Plasma0.50 - 500≥ 0.9994[1][2][3]
Tadalafil-d3 LC-MS/MSRat Plasma0.50 - 1000.00Not explicitly stated, but method validated
Sildenafil UPLC-MS/MSHuman Plasma5 - 1000> 0.99[4]
Losartan LC-MS/MSHuman Plasma22.2 - 1111.3≥ 0.9995[5]
None (External Standard) RP-HPLCBulk Drug10 - 150 µg/mL0.999

Note: While direct linearity data for Tadalafil quantification using this compound as an internal standard is not available in the reviewed literature, the use of a stable isotope-labeled enantiomer as an IS introduces specific requirements for the analytical method, primarily the need for chiral separation.

Comparison of Internal Standards: Tadalafil-d3 vs. This compound

The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte, as it exhibits similar chemical and physical properties, leading to comparable extraction recovery and ionization efficiency.

FeatureTadalafil-d3This compound
Chemical Structure Deuterated (6R, 12aR)-TadalafilDeuterated (6S, 12aS)-Tadalafil (enantiomer of active Tadalafil)[6]
Co-elution Co-elutes with Tadalafil in achiral chromatography.Requires chiral chromatography to separate from Tadalafil.
Compensation for Matrix Effects Excellent, due to identical chromatographic behavior.Good, but potential for differential matrix effects if chromatographic resolution is incomplete.
Commercial Availability Readily available from various suppliers.Available, but may be less common than Tadalafil-d3.
Application Widely used and validated for Tadalafil bioanalysis.[1][2][3]Primarily used for the quantification of ent-Tadalafil.[6] Its use for active Tadalafil quantification is not standard and requires specialized methods.

Experimental Protocols

Established Method: Tadalafil Quantification using Tadalafil-d3 by LC-MS/MS

This protocol is based on a common and validated method for the quantification of Tadalafil in human plasma.[1][3]

a. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 25 µL of Tadalafil-d3 working solution (internal standard).

  • Vortex the sample for 10 seconds.

  • Add 500 µL of water and vortex again.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.

  • Dry the cartridge under nitrogen for 2 minutes.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2

    • Tadalafil-d3: m/z 393.1 → 271.2[1][3]

c. Calibration Curve Preparation

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Tadalafil. The typical range is 0.5 to 500 ng/mL. Process these standards alongside the unknown samples. Plot the peak area ratio of Tadalafil to Tadalafil-d3 against the nominal concentration of Tadalafil and perform a linear regression to establish the calibration curve.

Proposed Method: Tadalafil Quantification using this compound (Considerations for a Chiral Method)

Quantifying the active (6R, 12aR)-Tadalafil using its enantiomer, this compound, as an internal standard necessitates a chiral separation method to distinguish between the two stereoisomers.

a. Sample Preparation

Sample preparation would follow a similar extraction procedure as described above (e.g., SPE or liquid-liquid extraction).

b. Chiral LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system.

  • Chiral Column: A specialized chiral stationary phase (CSP) column is required. Examples include polysaccharide-based columns (e.g., Chiralpak) or macrocyclic glycopeptide-based columns.

  • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and may consist of mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) or reversed-phase eluents with chiral additives.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with ESI source.

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2

    • This compound: m/z 393.1 → 271.2

c. Key Considerations for Using this compound

  • Method Development: Significant method development is required to achieve baseline separation of Tadalafil and this compound.

  • Validation: The method must be fully validated to ensure that there is no interference between the enantiomers and that the use of the enantiomeric internal standard provides accurate and precise quantification of the active Tadalafil.

  • Rationale: The primary reason to use a chiral method would be to not only quantify the active Tadalafil but also to monitor for the presence of its inactive enantiomer, for instance, in studies of chiral inversion or impurity profiling. For routine bioanalysis focused solely on the active drug concentration, the use of the co-eluting Tadalafil-d3 is more straightforward and efficient.

Mandatory Visualizations

Tadalafil Signaling Pathway

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.

Tadalafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Experimental Workflow for Tadalafil Quantification

The following diagram illustrates the typical workflow for the quantification of Tadalafil in biological samples using LC-MS/MS with an internal standard.

Tadalafil_Quantification_Workflow start Plasma Sample Collection add_is Addition of Internal Standard (e.g., Tadalafil-d3 or this compound) start->add_is extraction Sample Preparation (e.g., Solid-Phase Extraction) add_is->extraction lc_separation LC Separation (Reversed-Phase or Chiral) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Integration) ms_detection->data_analysis calibration Calibration Curve Construction data_analysis->calibration quantification Quantification of Tadalafil calibration->quantification

Caption: Bioanalytical workflow for Tadalafil quantification.

Conclusion

For the routine bioanalysis of Tadalafil in research and clinical settings, the use of its deuterated analog, Tadalafil-d3, as an internal standard is a well-established and robust method. It provides excellent accuracy and precision due to the co-elution and similar physicochemical properties with the analyte.

The use of this compound as an internal standard for the quantification of the active (6R, 12aR)-Tadalafil is not a standard practice and introduces significant analytical challenges, most notably the requirement for a validated chiral separation method. While this approach may be necessary for specific research applications, such as stereoselective metabolism or chiral inversion studies, it is less practical for routine pharmacokinetic analysis. The development and validation of a chiral LC-MS/MS method would be a prerequisite for employing this compound as an internal standard, and careful evaluation would be needed to ensure it meets the rigorous standards of bioanalytical method validation. Therefore, for standard linearity assessments of Tadalafil calibration curves, Tadalafil-d3 remains the internal standard of choice.

References

limit of detection and quantification for Tadalafil using ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioanalytical Quantification of Tadalafil

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for Tadalafil, with a focus on the use of its deuterated analog, ent-Tadalafil-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Performance Comparison: Limit of Detection and Quantification

The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. The following table summarizes the LOD and LOQ values for Tadalafil from various validated LC-MS/MS methods, highlighting the enhanced sensitivity achieved when using this compound.

Internal StandardLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)MatrixAnalytical Method
This compound 0.17 0.50 Human Plasma LC-MS/MS [1]
LosartanNot Reported22.2Human PlasmaLC-MS/MS[2]
SildenafilNot Reported5Human PlasmaUPLC-MS/MS[3][4]
AvanafilNot Reported12.5Rat PlasmaLC-MS/MS[5]
SildenafilNot Reported10Human PlasmaLC-MS/MS[6]

As evidenced by the data, the method employing this compound as an internal standard demonstrates superior sensitivity, with a significantly lower LOQ of 0.50 ng/mL.[1] This level of sensitivity is crucial for pharmacokinetic studies, particularly in accurately defining the terminal elimination phase of the drug.

Experimental Protocols

A detailed methodology for the quantification of Tadalafil in human plasma using this compound as an internal standard is provided below. This protocol is based on a highly sensitive and validated LC-MS/MS method.[1][7][8]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Initial Step: To 200 µL of human plasma, add 25 µL of the this compound internal standard working solution.

  • Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.

  • Dilution: Add 500 µL of Milli-Q water and vortex again.

  • SPE Cartridge Conditioning: Condition Phenomenex Strata-X-C 33 µm extraction cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two aliquots of 1.0 mL water.

  • Drying: Dry the cartridge for 2.0 minutes using nitrogen gas.

  • Elution: Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase solution.

  • Injection: Inject 10 µL of the eluate into the LC-MS/MS system.

Liquid Chromatography
  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).

  • Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[1][7][8]

    • This compound: m/z 393.1 → 271.2[1][7][8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Tadalafil using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 dilute Dilute with Water vortex1->dilute vortex2 Vortex dilute->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe elute Elute with Mobile Phase spe->elute lc LC Separation (C18 Column) elute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant result Concentration Determination quant->result

Caption: Experimental workflow for Tadalafil quantification.

References

A Comparative Analysis of Tadalafil's Four Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the four stereoisomers of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This analysis is supported by available experimental data on their biological activity and outlines detailed methodologies for their separation and evaluation.

Tadalafil's molecular structure contains two stereocenters, giving rise to four distinct stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The spatial arrangement of these atoms significantly impacts the molecule's interaction with its biological target, the PDE5 enzyme. The cis isomers are (6R, 12aR) and (6S, 12aS), while the trans isomers are (6R, 12aS) and (6S, 12aR). Of these, the (6R, 12aR)-tadalafil isomer is the active pharmaceutical ingredient in the commercially available drug, Cialis®, used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1]

Comparative Biological Activity: PDE5 Inhibition

The primary mechanism of action for Tadalafil is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. Experimental data conclusively demonstrates that the (6R, 12aR) stereoisomer is the most potent inhibitor of PDE5.

While comprehensive, directly comparative studies quantifying the PDE5 inhibitory activity of all four stereoisomers in a single assay are limited in publicly available literature, the existing evidence points to a significant difference in potency. One study on tadalafil analogues indicated a 100-fold decrease in binding potency for the (6R, 12aS)-stereoisomer compared to the (6R, 12aR) form.[2] It has also been reported that among the other stereoisomers, only (-)-trans-tadalafil, which corresponds to the (6R, 12aS) isomer, exhibits some PDE5 inhibitory activity, albeit much weaker than the (6R, 12aR) isomer.

StereoisomerConfigurationPDE5 Inhibition (IC50)Potency Rank
(6R, 12aR)-Tadalafilcis~1.8 - 5 nM[3][4][5]1 (Most Potent)
(6S, 12aS)-TadalafilcisData not availableLikely low
(6R, 12aS)-TadalafiltransSignificantly higher than (6R, 12aR)2
(6S, 12aR)-TadalafiltransData not availableLikely low

Experimental Protocols

Chiral Separation of Tadalafil Stereoisomers

The separation of the four stereoisomers is crucial for their individual characterization and biological testing. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Method:

  • Column: A chiral stationary phase, such as Chiralpak AD, is effective for separation.

  • Mobile Phase: A mixture of hexane and isopropyl alcohol (e.g., 1:1 v/v) is a suitable mobile phase.

  • Detection: UV detection at 220 nm can be used to monitor the elution of the isomers.

  • Elution Order: The typical elution order on a Chiralpak AD column is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).[6][7]

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Output Tadalafil Isomer Mixture Tadalafil Isomer Mixture HPLC_Column Chiral Stationary Phase (e.g., Chiralpak AD) Tadalafil Isomer Mixture->HPLC_Column Injection Detector UV Detector (220 nm) HPLC_Column->Detector Elution Chromatogram Separated Isomer Peaks Detector->Chromatogram

In Vitro PDE5 Inhibition Assay

The following protocol outlines a common method for determining the PDE5 inhibitory activity of the Tadalafil stereoisomers.

Transcreener® ADP² FP Kinase Assay: This assay quantitatively measures the activity of PDE5 by detecting the amount of GMP produced.

  • Reaction Setup: A reaction mixture is prepared containing the PDE5 enzyme, the cGMP substrate, and the test compound (one of the Tadalafil stereoisomers) at various concentrations.

  • Incubation: The reaction is incubated to allow the enzyme to hydrolyze cGMP to GMP.

  • Detection: A detection solution containing a GMP antibody and a fluorescent tracer is added. The amount of GMP produced is inversely proportional to the fluorescence polarization signal.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[8]

G Start Prepare PDE5, cGMP, and Tadalafil Isomer Solutions Mix Combine Reagents in Assay Plate Start->Mix Incubate Incubate at 37°C Mix->Incubate Add_Detection_Reagent Add Transcreener® ADP² Detection Mix Incubate->Add_Detection_Reagent Read_FP Measure Fluorescence Polarization Add_Detection_Reagent->Read_FP Analyze Calculate IC50 Values Read_FP->Analyze

Comparative Pharmacokinetics

Pharmacokinetic Profile of (6R, 12aR)-Tadalafil:

ParameterValueReference
Absorption Rapidly absorbed after oral administration.[9][10]
Time to Peak Plasma Concentration (Tmax) Approximately 2 hours.[9][10]
Volume of Distribution (Vd) Approximately 63 L.[11]
Plasma Protein Binding Approximately 94%.[11]
Metabolism Primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[11]
Elimination Half-life (t1/2) Approximately 17.5 hours.[9][10]
Excretion Predominantly as metabolites in the feces (approx. 61%) and urine (approx. 36%).[10]

Signaling Pathway

Tadalafil exerts its effect through the nitric oxide (NO)/cGMP signaling pathway.

G NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 cGMP->PDE5 Substrate for Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Conclusion

The available evidence strongly indicates that the (6R, 12aR) stereoisomer of Tadalafil is the most pharmacologically active, exhibiting potent and selective inhibition of the PDE5 enzyme. The other stereoisomers are significantly less active, although more comprehensive quantitative data is needed for a complete comparison. The lack of pharmacokinetic data for the other three stereoisomers highlights an area for future research. The distinct stereospecificity of Tadalafil's biological activity underscores the critical importance of chiral purity in drug development and manufacturing. Researchers should utilize the provided experimental protocols for the separation and in vitro evaluation of these stereoisomers to further elucidate their individual properties.

References

Safety Operating Guide

Safe Disposal of ent-Tadalafil-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for ent-Tadalafil-d3, a deuterated enantiomer of Tadalafil, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Understanding the Hazards

This compound is a potent pharmaceutical compound that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

It is imperative to prevent the release of this compound into the environment, particularly into sewer systems or water sources.[1]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE):

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Disposal Procedures

The disposal of this compound must be conducted in a manner that ensures the complete deactivation of the active pharmaceutical ingredient (API) and complies with local, state, and federal regulations.

Small Quantities (Research Scale)

For small quantities of this compound typically used in a research laboratory setting, the following step-by-step procedure should be followed:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Collect all waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a designated, clearly labeled, and sealed container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Contact Environmental Health and Safety (EHS):

    • Your institution's EHS office is the primary resource for guidance on hazardous waste disposal.

    • They will provide specific instructions for the collection, storage, and pickup of the pharmaceutical waste.

  • Professional Disposal:

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.

    • The preferred method of destruction for potent pharmaceutical compounds like this compound is high-temperature incineration.[2] This process ensures the complete breakdown of the active molecule.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Sewer System: Do not wash down the sink or drain. Pharmaceutical compounds can persist in wastewater and harm aquatic life.[1][2]

  • Regular Trash: Disposal in the regular trash can lead to environmental contamination and potential exposure to personnel.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure the Area: Limit access to the spill area to essential personnel involved in the cleanup.

  • Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the required PPE.

  • Contain the Spill:

    • For solid material, carefully scoop or sweep up the material, avoiding dust generation. A HEPA-filtered vacuum can also be used.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect and Label Waste: Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable detergent and water. Collect the cleaning materials as hazardous waste.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the safe handling and disposal of this compound.

Disposal Workflow cluster_handling Handling and Use cluster_disposal Disposal Protocol cluster_spill Spill Response Start Start: this compound in use PPE Wear Appropriate PPE Start->PPE Use Use in Experiment PPE->Use Spill Spill Occurs? Spill->Use No Evacuate Evacuate and Secure Area Spill->Evacuate Yes Use->Spill Waste_Gen Waste Generated Use->Waste_Gen Segregate Segregate and Label Waste Waste_Gen->Segregate EHS Contact EHS Office Segregate->EHS Store Store Securely for Pickup EHS->Store Incinerate Professional Incineration Store->Incinerate Contain Contain Spill Evacuate->Contain Collect_Spill Collect Contaminated Material Contain->Collect_Spill Collect_Spill->Segregate

Caption: Workflow for handling and disposal of this compound.

Disposal Decision Tree Start Have this compound Waste? Is_Mixed Is it mixed with other waste? Start->Is_Mixed Prohibited_Method Prohibited Disposal Method? Is_Mixed->Prohibited_Method No Separate Segregate Waste Is_Mixed->Separate Yes Contact_EHS Contact EHS for guidance Prohibited_Method->Contact_EHS Neither Stop_Drain STOP! Do NOT dispose down the drain. Prohibited_Method->Stop_Drain Drain Stop_Trash STOP! Do NOT dispose in regular trash. Prohibited_Method->Stop_Trash Trash Separate->Prohibited_Method Incineration Dispose via Licensed Incineration Contact_EHS->Incineration

Caption: Decision tree for proper this compound disposal.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment.

References

Comprehensive Safety and Handling Guide for ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of ent-Tadalafil-d3 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize exposure risks.

Hazard Identification and Risk Assessment

This compound is the deuterated enantiomer of Tadalafil. The Safety Data Sheet (SDS) for Tadalafil-d3 indicates that the substance is classified as hazardous.[1] A thorough risk assessment should be conducted before handling this compound.

Hazard Summary Table

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure) (Category 3)May cause respiratory irritation.[1]
Hazardous to the aquatic environment, long-term hazard (Category 2)Toxic to aquatic life with long lasting effects.[2]🌳

Given its classification as an active pharmaceutical ingredient (API) and its potential toxicity, this compound should be handled as a potent compound. The Occupational Exposure Limit (OEL) for Tadalafil or its deuterated analogs has not been established in the provided search results. In the absence of a defined OEL, engineering controls and a conservative approach to PPE are required to minimize exposure.[3][4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to provide adequate protection for personnel handling this compound. The selection of PPE should be based on the quantity of material being handled and the specific procedures being performed.

Recommended PPE for Handling this compound Powder:

PPE ComponentSpecificationRationale
Primary Engineering Control Ventilated Balance Enclosure (VBE), Chemical Fume Hood, or GloveboxTo contain the powder at the source and prevent inhalation of airborne particles. For potent compounds, isolation technology like a glovebox is a preferred method.[3][4]
Respiratory Protection N95 Respirator (minimum), Half-face respirator with P100 filters, or Powered Air-Purifying Respirator (PAPR)Required when handling powders outside of a primary engineering control or during spill cleanup. The level of respiratory protection should be determined by the risk assessment.[4][5][6] PAPRs may be necessary for higher-risk activities.[3]
Hand Protection Double Nitrile GlovesTwo pairs of gloves provide additional protection against contamination. Change gloves frequently and immediately if they become contaminated.
Eye Protection Chemical Safety Goggles or a Face ShieldTo protect eyes from dust particles and potential splashes.[6][7] Standard safety glasses are not sufficient.
Body Protection Disposable Lab Coat with Knit Cuffs, or a full-body "bunny suit" coverallTo prevent skin contact and contamination of personal clothing. Coveralls offer more complete protection.[6]
Foot Protection Disposable Shoe CoversTo prevent the tracking of contaminants out of the laboratory.

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all equipment (spatulas, weigh boats, vials, etc.) within the containment device (e.g., fume hood, glovebox) before introducing the compound.

    • Have waste disposal bags and containers properly labeled and ready.

  • Donning PPE:

    • Put on inner gloves.

    • Don the lab coat or coverall, followed by shoe covers.

    • Put on the respirator and ensure a proper fit.

    • Don safety goggles.

    • Put on outer gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations of the powder, such as weighing and aliquoting, within a certified chemical fume hood or other containment enclosure to minimize the generation of dust.[4]

    • Handle the compound gently to avoid creating airborne dust.

    • Use tools and techniques that minimize dust generation (e.g., use a spatula to carefully transfer powder instead of pouring).

    • Clean all surfaces and equipment that have come into contact with the compound immediately after use.

  • Doffing PPE:

    • Remove outer gloves first and dispose of them in a designated waste bag.

    • Remove the lab coat or coverall by rolling it inward, avoiding contact with the contaminated exterior.

    • Remove safety goggles and respirator.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling prep1 Designate Handling Area prep2 Assemble PPE & Equipment prep1->prep2 prep3 Prepare Waste Containers prep2->prep3 don Don Full PPE prep3->don Proceed to Handling handle Weigh/Handle Compound in Containment don->handle clean Decontaminate Surfaces & Equipment handle->clean doff Doff PPE clean->doff dispose Dispose of Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[1]

Spill Response Plan:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don appropriate PPE, including a respirator, before re-entering the area.

  • Contain: For a small powder spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, use an appropriate absorbent material.

  • Clean: Carefully wipe up the material, working from the outside of the spill inward. Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution or soap and water.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Emergency Response Flowchart

cluster_personnel Personnel Exposure cluster_spill Spill Response spill Spill or Exposure Occurs skin Skin/Eye Contact spill->skin inhale Inhalation spill->inhale ingest Ingestion spill->ingest evacuate Evacuate & Isolate Area spill->evacuate flush Flush with Water (15 min) skin->flush fresh_air Move to Fresh Air inhale->fresh_air medical Seek Immediate Medical Attention ingest->medical flush->medical fresh_air->medical don_ppe Don Emergency PPE evacuate->don_ppe contain Contain & Clean Spill don_ppe->contain decon Decontaminate Area contain->decon report Report Incident decon->report

Caption: Emergency response plan for this compound incidents.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure. Tadalafil is toxic to aquatic life with long-lasting effects.[2]

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, weigh boats, and contaminated PPE, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: Do not flush medications down the toilet or pour them into a drain.[9][10] All this compound waste must be disposed of as hazardous chemical waste through an approved environmental health and safety program, typically via incineration.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Unused Product: Unused or expired this compound should be disposed of as hazardous waste. Community drug take-back programs are an option for pharmaceutical products but may not be appropriate for pure chemical reagents; consult your institution's safety office.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.